2-Bromo-4-iodobenzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-4-iodobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrIO2/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APGWJGNOWJHSLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrIO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80606322 | |
| Record name | 2-Bromo-4-iodobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80606322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28547-29-7 | |
| Record name | 2-Bromo-4-iodobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28547-29-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-4-iodobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80606322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-4-iodobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
In-Depth Technical Guide to the Physical Properties of 2-Bromo-4-iodobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 2-Bromo-4-iodobenzoic acid. Due to the limited availability of experimentally determined data for this specific isomer, this guide also includes computed values and data for related isomers to provide a broader context for researchers. All quantitative data is summarized in a structured table for ease of comparison. Furthermore, detailed, generalized experimental protocols for key physical property determination are provided, alongside a visualization of the logical relationships between these properties.
Core Physical Properties
This compound is a halogenated aromatic carboxylic acid. Its physical properties are influenced by the presence of the bromine and iodine atoms, as well as the carboxylic acid functional group. These substituents affect its molecular weight, polarity, and intermolecular forces, which in turn determine its melting point, boiling point, solubility, and acidity.
Quantitative Data Summary
The following table summarizes the available quantitative physical property data for this compound and its related isomers. It is crucial to distinguish between experimentally determined and computationally predicted values.
| Property | This compound | 3-Bromo-4-iodobenzoic acid | 4-Iodobenzoic acid | Notes |
| Molecular Formula | C₇H₄BrIO₂[1] | C₇H₄BrIO₂[2] | C₇H₅IO₂[3][4][5] | - |
| Molecular Weight | 326.91 g/mol [1] | 326.914 g/mol [2] | 248.02 g/mol [4][5] | - |
| Melting Point | No experimental data found | 242-243 °C[2] | 270–273 °C[3][4] | Experimental |
| Boiling Point | No experimental data found | No experimental data found | 318.5±25.0 °C[4] | Predicted |
| Density | 2.3±0.1 g/cm³ | No data found | 2.18 g/cm³[3] | Computed for this compound, Experimental for 4-Iodobenzoic acid |
| XLogP3 | 2.9[1] | 2.75190[2] | - | Computed |
| pKa | No experimental data found | No experimental data found | No experimental data found | - |
| Aqueous Solubility | No experimental data found | No experimental data found | 0.04 g/L (25 ºC)[4] | Experimental |
| Solubility in Organic Solvents | No specific data found. Likely soluble in polar organic solvents. | No specific data found | Soluble in alcohol and ether[5] | General Qualitative |
Experimental Protocols
The following are detailed, generalized methodologies for determining key physical properties of solid organic compounds like this compound.
Determination of Melting Point (Capillary Method)
Objective: To determine the temperature range over which the solid compound transitions to a liquid.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (optional)
-
Thermometer
Procedure:
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered. The open end of a capillary tube is pressed into the powder to pack a small amount (2-3 mm in height) of the sample into the sealed end. The tube is then tapped gently to ensure the sample is tightly packed.
-
Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus alongside a calibrated thermometer.
-
Heating: The sample is heated rapidly at first to determine an approximate melting range. The apparatus is then allowed to cool.
-
Measurement: A fresh sample is heated again, with the rate of heating slowed to 1-2 °C per minute as the approximate melting point is approached.
-
Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.
Determination of Solubility (Isothermal Equilibrium Method)
Objective: To determine the concentration of a saturated solution of the compound in a specific solvent at a given temperature.
Apparatus:
-
Vials with screw caps
-
Constant temperature shaker bath
-
Analytical balance
-
Volumetric flasks and pipettes
-
Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Sample Preparation: An excess amount of this compound is added to a series of vials, each containing a known volume of the desired solvent (e.g., water, ethanol, acetone).
-
Equilibration: The vials are sealed and placed in a constant temperature shaker bath. They are agitated for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.
-
Sample Collection and Preparation: After equilibration, the vials are allowed to stand to let undissolved solid settle. A known volume of the supernatant is carefully withdrawn using a pipette and filtered to remove any suspended particles.
-
Analysis: The filtered solution is then diluted to an appropriate concentration. The concentration of the solute is determined using a suitable analytical technique such as UV-Vis spectrophotometry (if the compound has a chromophore) or HPLC with a standard calibration curve.
-
Calculation: The solubility is calculated and expressed in units such as g/L or mol/L.
Determination of pKa (Potentiometric Titration)
Objective: To determine the acid dissociation constant (pKa) of the carboxylic acid group.
Apparatus:
-
pH meter with a combination electrode
-
Burette
-
Beaker
-
Magnetic stirrer and stir bar
-
Standardized solution of a strong base (e.g., 0.1 M NaOH)
-
Analytical balance
Procedure:
-
Sample Preparation: A precisely weighed amount of this compound is dissolved in a suitable solvent, which is typically a mixture of water and an organic co-solvent (e.g., ethanol or methanol) to ensure solubility.
-
Titration Setup: The beaker containing the dissolved acid is placed on a magnetic stirrer, and the pH electrode is immersed in the solution. The burette is filled with the standardized strong base solution.
-
Titration: The initial pH of the acid solution is recorded. The base is added in small, known increments, and the pH is recorded after each addition, allowing the reading to stabilize. The additions are smaller near the expected equivalence point.
-
Data Analysis: The data of pH versus the volume of base added is plotted to generate a titration curve. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This can be determined from the graph or by calculating the first and second derivatives of the titration curve.
Logical Relationships of Physical Properties
The physical properties of this compound are interconnected. The molecular structure dictates the intermolecular forces, which in turn influence the bulk properties of the compound. The following diagram illustrates these relationships.
Caption: Interdependence of this compound's physical properties.
References
"2-Bromo-4-iodobenzoic acid" chemical structure and IUPAC name
An In-depth Technical Guide to 2-Bromo-4-iodobenzoic Acid
This technical guide provides a comprehensive overview of this compound, a halogenated aromatic carboxylic acid of interest to researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science. This document details its chemical identity, physicochemical properties, a representative synthetic protocol, and its structural representation.
Chemical Structure and Identity
This compound is a disubstituted benzoic acid derivative featuring both a bromine and an iodine atom attached to the benzene ring.
IUPAC Name: this compound[1]
Chemical Formula: C₇H₄BrIO₂[1]
CAS Number: 28547-29-7[1]
Physicochemical Properties
The following table summarizes the key quantitative data for this compound, providing a valuable reference for experimental design and characterization.
| Property | Value | Source |
| Molecular Weight | 326.91 g/mol | [1] |
| Monoisotopic Mass | 325.84394 Da | [1] |
| Polar Surface Area | 37.3 Ų | [1] |
| XLogP3-AA | 2.9 | [1] |
Synthesis of this compound
Proposed Synthetic Pathway:
The synthesis would likely proceed via a two-step process involving the diazotization of an amino-iodobenzoic acid precursor, followed by a copper-catalyzed bromination.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Generalized):
-
Diazotization: 2-amino-4-iodobenzoic acid is dissolved in an aqueous solution of hydrobromic acid. The solution is cooled to 0-5 °C in an ice bath. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature to form the corresponding diazonium salt.[2]
-
Sandmeyer Reaction: In a separate flask, a solution of copper(I) bromide in hydrobromic acid is prepared. The freshly prepared, cold diazonium salt solution is then slowly added to the copper(I) bromide solution. Vigorous nitrogen evolution is typically observed.
-
Workup and Purification: After the addition is complete, the reaction mixture is allowed to warm to room temperature and may be heated to ensure complete reaction. The crude product precipitates from the solution and is collected by filtration. The solid is then washed with water to remove inorganic salts. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.
Chemical Structure Visualization
The chemical structure of this compound is depicted below, illustrating the connectivity of the atoms.
Caption: Chemical structure of this compound.
References
An In-depth Technical Guide to 2-Bromo-4-iodobenzoic acid (CAS: 28547-29-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Bromo-4-iodobenzoic acid, a versatile halogenated aromatic carboxylic acid. It serves as a crucial building block and intermediate in the synthesis of complex organic molecules, particularly in the realms of pharmaceutical development and materials science. This document details its physicochemical properties, outlines a common synthetic route, and explores its applications in modern organic chemistry, with a focus on cross-coupling reactions.
Core Physicochemical Properties
This compound is a solid at room temperature. Its key physicochemical properties are summarized in the table below, providing a ready reference for experimental design and safety considerations.
| Property | Value | Reference |
| CAS Number | 28547-29-7 | [1] |
| Molecular Formula | C₇H₄BrIO₂ | [1] |
| Molecular Weight | 326.91 g/mol | [1][2] |
| Appearance | Solid | - |
| Melting Point | 165-171 °C | - |
| Density | 2.3 ± 0.1 g/cm³ | [2] |
| Flash Point | 169.7 ± 26.5 °C | [2] |
| Refractive Index | 1.693 | [2] |
| XLogP3 | 2.9 | [1][2] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 2 | - |
Synthesis of this compound
A common and effective method for the synthesis of this compound involves a Sandmeyer-type reaction, starting from an appropriately substituted aminobenzoic acid. The general workflow for this synthesis is depicted below.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis via Diazotization
This protocol is adapted from general procedures for the synthesis of iodoaromatic compounds from their corresponding anilines.
Materials:
-
2-Bromo-4-aminobenzoic acid
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
Potassium iodide (KI)
-
Sodium thiosulfate (Na₂S₂O₃)
-
Diethyl ether
-
Deionized water
-
Ice
Procedure:
-
Diazotization:
-
In a beaker, suspend 2-bromo-4-aminobenzoic acid in a solution of concentrated HCl and water.
-
Cool the suspension to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C.
-
Continue stirring for 20-30 minutes at this temperature after the addition is complete. The formation of a diazonium salt solution is expected.
-
-
Iodination:
-
In a separate flask, dissolve potassium iodide in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.
-
Allow the reaction mixture to warm to room temperature and then gently heat to approximately 50-60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Add a saturated solution of sodium thiosulfate to quench any excess iodine, until the dark color of the solution disappears.
-
The crude this compound will precipitate out of the solution.
-
Collect the solid by vacuum filtration and wash with cold water.
-
For further purification, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water or acetic acid/water.
-
Dry the purified product under vacuum.
-
Applications in Organic Synthesis
The presence of two different halogen atoms (bromine and iodine) on the benzoic acid scaffold makes this compound a highly valuable intermediate for selective functionalization. The carbon-iodine bond is more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions, allowing for sequential and site-selective modifications.
This differential reactivity is particularly useful in the synthesis of complex pharmaceutical intermediates and functional materials for applications such as Organic Light-Emitting Diodes (OLEDs).[3]
Palladium-Catalyzed Cross-Coupling Reactions
A prime application of this compound is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction forms a carbon-carbon bond by coupling the aryl halide with an organoboron compound.
Caption: Suzuki-Miyaura coupling of this compound.
Experimental Protocol: Selective Suzuki-Miyaura Coupling
This protocol provides a general procedure for the selective Suzuki-Miyaura coupling at the iodo-position of this compound.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Anhydrous and degassed solvent (e.g., dioxane, toluene, or DMF/water mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), and the base (2.0-3.0 eq.).
-
Add the palladium catalyst (1-5 mol%).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas three times.
-
-
Reaction Execution:
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Workup and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with water and an organic solvent such as ethyl acetate.
-
Acidify the aqueous layer with 1M HCl to protonate the carboxylic acid.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the desired 2-bromo-4-arylbenzoic acid.
-
Safety and Handling
This compound is classified as an irritant. It is harmful if swallowed, in contact with skin, or if inhaled. It causes serious eye irritation and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its distinct physicochemical properties and the differential reactivity of its halogen substituents provide chemists with a powerful tool for the construction of complex molecular architectures. This guide has provided essential technical information to support its effective use in research and development, particularly in the synthesis of novel pharmaceutical agents and advanced materials.
References
Navigating the Solubility Landscape of 2-Bromo-4-iodobenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-4-iodobenzoic acid is a halogenated aromatic carboxylic acid with potential applications in organic synthesis and pharmaceutical development. A thorough understanding of its solubility in various organic solvents is fundamental for its effective use in reaction design, purification, and formulation. This technical guide provides a comprehensive overview of the available solubility information for this compound and related compounds. Due to a lack of specific quantitative solubility data for this compound in the public domain, this guide presents qualitative data and data for structurally similar compounds to provide a comparative context. Furthermore, a detailed experimental protocol for determining the solubility of this compound is provided to empower researchers to generate precise data for their specific applications.
Data Presentation: Solubility of this compound and Related Compounds
Table 1: Qualitative and Quantitative Solubility Data for this compound and Structurally Related Compounds
| Compound | Solvent | Solubility | Temperature (°C) |
| This compound | Water | Slightly soluble (inferred) | Not Specified |
| Organic Solvents | No specific data available | Not Specified | |
| 2-Iodobenzoic acid | Dimethyl Sulfoxide (DMSO) | 100 mg/mL | Not Specified |
| Ethanol | Soluble | Not Specified | |
| Acetone | Readily dissolves[1] | Not Specified | |
| Methanol | Soluble | Not Specified | |
| Ether | Soluble | Not Specified | |
| Water | Sparingly soluble[1] | Not Specified | |
| 4-Iodobenzoic acid | Alcohol | Soluble | Not Specified |
| Ether | Soluble | Not Specified | |
| Hot Water | Soluble | Not Specified | |
| Cold Water | Difficult to dissolve | Not Specified | |
| 2-Bromobenzoic acid | 95% Ethanol | 100 mg/mL | Not Specified |
| 4-Bromobenzoic acid | Ethanol | Soluble 5% | Not Specified |
| Alcohol | Slightly soluble | Not Specified | |
| Diethyl Ether | Slightly soluble | Not Specified | |
| Hot Water | Slightly soluble | Not Specified | |
| 2-Chlorobenzoic acid | Alcohol | Freely Soluble | Not Specified |
| Ether | Freely Soluble | Not Specified | |
| Hot Water | More Soluble | Not Specified | |
| Cold Water | 1 in 900 parts | Not Specified | |
| 3-Chlorobenzoic acid | Alcohol | Slightly Soluble | Not Specified |
| Ether | Slightly Soluble | Not Specified | |
| Hot Water | More Soluble | Not Specified | |
| Cold Water | 1 in 2850 parts | Not Specified |
Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method
This protocol provides a standardized and reliable method for determining the equilibrium solubility of a solid compound like this compound in various organic solvents.
1. Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (accurate to ±0.1 mg)
-
Glass vials with PTFE-lined screw caps
-
Constant temperature orbital shaker or water bath
-
Centrifuge
-
Syringe filters (0.45 µm, solvent-compatible)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
2. Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to several glass vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.
-
Accurately add a known volume (e.g., 2 mL) of the desired organic solvent to each vial.
-
Tightly seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach thermodynamic equilibrium. A preliminary study can be conducted to determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to sediment.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a 0.45 µm syringe filter into a clean vial to remove any undissolved microparticles. The filtration step should be performed quickly to minimize any temperature-induced precipitation.
-
-
Analysis:
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a pre-validated HPLC-UV or UV-Vis spectrophotometric method. A calibration curve should be prepared using standard solutions of known concentrations.
-
-
Calculation:
-
Calculate the solubility (S) of this compound in the selected solvent using the following formula: S (mg/mL) = (Concentration of diluted sample (mg/mL)) x (Dilution factor)
-
3. Data Reporting:
-
Report the solubility as the mean ± standard deviation of at least three replicate experiments.
-
Clearly state the solvent used and the temperature at which the solubility was determined.
Mandatory Visualization
The following diagram illustrates the general workflow for the experimental determination of the solubility of this compound.
Caption: Workflow for the experimental determination of solubility.
References
A Technical Guide to the Spectroscopic Profile of 2-Bromo-4-iodobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-4-iodobenzoic acid is a halogenated aromatic carboxylic acid. As a substituted benzoic acid derivative, it holds potential as a building block in organic synthesis, particularly in the development of pharmaceutical compounds and advanced materials. An understanding of its spectroscopic characteristics is fundamental for its identification, characterization, and quality control. This technical guide provides a detailed overview of the predicted spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible databases, the data presented herein is a predictive analysis based on established spectroscopic principles and data from structurally related compounds.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of similar compounds, including 2-bromobenzoic acid, 4-iodobenzoic acid, and other di-substituted benzoic acid derivatives.
¹H NMR (Proton NMR) Spectroscopy
Solvent: CDCl₃ or DMSO-d₆ Frequency: 400 MHz
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.1 | d | 1H | H-6 |
| ~7.9 | dd | 1H | H-5 |
| ~7.5 | d | 1H | H-3 |
| >10 (broad) | s | 1H | -COOH |
Note: The chemical shifts are approximate. The proton on the carboxylic acid is exchangeable with deuterium and may not be observed in D₂O.
¹³C NMR (Carbon-13 NMR) Spectroscopy
Solvent: CDCl₃ or DMSO-d₆ Frequency: 100 MHz
| Chemical Shift (δ, ppm) | Assignment |
| ~165-170 | -COOH |
| ~140-145 | C-4 |
| ~135-140 | C-6 |
| ~130-135 | C-2 |
| ~128-132 | C-5 |
| ~125-130 | C-1 |
| ~95-100 | C-3 |
Note: The chemical shifts are approximate and can be influenced by solvent and concentration.
IR (Infrared) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (Carboxylic acid dimer) |
| 1680-1710 | Strong | C=O stretch (Carboxylic acid) |
| ~1600, ~1475 | Medium | C=C stretch (Aromatic ring) |
| 1200-1300 | Strong | C-O stretch |
| 800-900 | Strong | C-H bend (out-of-plane) |
| ~750 | Strong | C-Br stretch |
| ~650 | Medium | C-I stretch |
MS (Mass Spectrometry)
Ionization Mode: Electron Ionization (EI)
| m/z | Relative Intensity (%) | Assignment |
| 326/328 | Moderate | [M]⁺ (Molecular ion with Br isotopes) |
| 309/311 | Moderate | [M-OH]⁺ |
| 281/283 | Low | [M-COOH]⁺ |
| 200 | Low | [M-I]⁺ |
| 154 | Low | [M-Br-I]⁺ |
| 127 | Strong | [I]⁺ |
| 76 | Moderate | [C₆H₄]⁺ |
Note: The presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) will result in characteristic M and M+2 peaks for bromine-containing fragments.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for aromatic carboxylic acids like this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds, and 16-64 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional proton-decoupled carbon spectrum.
-
Typical parameters: spectral width of 200-250 ppm, pulse angle of 45 degrees, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) for adequate signal-to-noise.
-
-
Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.
IR Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Place the sample in the spectrometer and record the sample spectrum.
-
The final spectrum is the ratio of the sample spectrum to the background spectrum.
-
Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by Gas Chromatography (GC-MS) for volatile compounds.
-
Instrumentation: A mass spectrometer with an electron ionization (EI) source.
-
Ionization: Ionize the sample using a standard electron energy of 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the compound.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic identification and characterization of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
An In-depth Technical Guide to the Synthesis of 2-Bromo-4-iodobenzoic Acid from 2-Iodobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a multi-step synthetic pathway for the preparation of 2-Bromo-4-iodobenzoic acid, a valuable building block in medicinal chemistry and materials science, starting from the readily available 2-iodobenzoic acid. The synthesis involves a three-step reaction sequence: nitration, reduction, and a Sandmeyer reaction. This document provides detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow.
Synthetic Strategy Overview
The synthesis of this compound from 2-iodobenzoic acid is achieved through a strategic three-step process. Direct bromination of 2-iodobenzoic acid is not regioselective for the desired product. Therefore, a functional group-interconversion strategy is employed, as illustrated in the workflow below.
Figure 1: Synthetic workflow for the preparation of this compound.
Experimental Protocols
Step 1: Synthesis of 2-Iodo-4-nitrobenzoic acid
This step involves the electrophilic nitration of 2-iodobenzoic acid. The directing effects of the iodo (ortho, para-directing) and carboxylic acid (meta-directing) groups favor the introduction of the nitro group at the C-4 position.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Iodobenzoic acid | 248.02 | 10.0 g | 0.0403 |
| Concentrated Sulfuric Acid (98%) | 98.08 | 40 mL | - |
| Concentrated Nitric Acid (70%) | 63.01 | 4.0 mL | - |
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 10.0 g (0.0403 mol) of 2-iodobenzoic acid to 40 mL of concentrated sulfuric acid.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add 4.0 mL of concentrated nitric acid dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 2 hours.
-
Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.
-
The crude product will precipitate out of solution. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.
-
Recrystallize the crude product from an ethanol-water mixture to afford pure 2-Iodo-4-nitrobenzoic acid.
Quantitative Data:
| Product | Molecular Formula | Molar Mass ( g/mol ) | Typical Yield (%) | Melting Point (°C) |
| 2-Iodo-4-nitrobenzoic acid | C₇H₄INO₄ | 293.02 | 75-85[1] | 224-226 |
Step 2: Synthesis of 4-Amino-2-iodobenzoic acid
The nitro group of 2-Iodo-4-nitrobenzoic acid is reduced to an amino group using tin and hydrochloric acid.[1]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Iodo-4-nitrobenzoic acid | 293.02 | 8.0 g | 0.0273 |
| Tin (granulated) | 118.71 | 16.2 g | 0.136 |
| Concentrated Hydrochloric Acid (37%) | 36.46 | 70 mL | - |
| Sodium Hydroxide | 40.00 | As needed | - |
Procedure:
-
In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 8.0 g (0.0273 mol) of 2-Iodo-4-nitrobenzoic acid and 16.2 g (0.136 mol) of granulated tin.
-
Slowly add 70 mL of concentrated hydrochloric acid in portions. The reaction is exothermic and should be controlled by cooling in a water bath if necessary.
-
After the initial reaction subsides, heat the mixture at reflux for 2 hours.
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
Carefully neutralize the mixture by the dropwise addition of a concentrated sodium hydroxide solution until the solution is alkaline (pH > 8). The tin salts will precipitate.
-
Filter the mixture to remove the tin salts and wash the precipitate with hot water.
-
Combine the filtrate and washings, and then acidify with glacial acetic acid to a pH of approximately 4-5 to precipitate the product.
-
Collect the precipitated 4-Amino-2-iodobenzoic acid by vacuum filtration, wash with cold water, and dry.
Quantitative Data:
| Product | Molecular Formula | Molar Mass ( g/mol ) | Typical Yield (%) | Melting Point (°C) |
| 4-Amino-2-iodobenzoic acid | C₇H₆INO₂ | 263.03 | 80-90 | 198-200 |
Step 3: Synthesis of this compound via Sandmeyer Reaction
The amino group of 4-Amino-2-iodobenzoic acid is converted to a bromo group using a Sandmeyer reaction.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Amino-2-iodobenzoic acid | 263.03 | 5.0 g | 0.0190 |
| Sodium Nitrite | 69.00 | 1.45 g | 0.0210 |
| Hydrobromic Acid (48%) | 80.91 | 20 mL | - |
| Copper(I) Bromide | 143.45 | 2.9 g | 0.0202 |
Procedure:
-
In a 250 mL beaker, dissolve 5.0 g (0.0190 mol) of 4-Amino-2-iodobenzoic acid in 20 mL of 48% hydrobromic acid.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of 1.45 g (0.0210 mol) of sodium nitrite in 5 mL of water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes at this temperature to ensure complete diazotization.
-
In a separate 500 mL flask, prepare a solution of 2.9 g (0.0202 mol) of copper(I) bromide in 10 mL of 48% hydrobromic acid.
-
Slowly and carefully add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat it to 60 °C for 30 minutes to ensure complete reaction.
-
Cool the reaction mixture to room temperature. The product will precipitate.
-
Collect the crude this compound by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water or acetic acid) to obtain the pure product.
Quantitative Data:
| Product | Molecular Formula | Molar Mass ( g/mol ) | Typical Yield (%) | Melting Point (°C) |
| This compound | C₇H₄BrIO₂ | 326.92 | 70-80 | 185-187 |
Conclusion
This technical guide provides a robust and well-documented three-step synthetic route for the preparation of this compound from 2-iodobenzoic acid. The described protocols are based on established organic transformations and offer a reliable method for obtaining this important chemical intermediate for research and development purposes. The provided quantitative data serves as a benchmark for process optimization and scale-up.
References
"2-Bromo-4-iodobenzoic acid" as a chemical intermediate in organic synthesis
An In-depth Technical Guide to 2-Bromo-4-iodobenzoic Acid as a Chemical Intermediate
Introduction
This compound is a dihalogenated aromatic carboxylic acid that serves as a highly versatile and valuable building block in modern organic synthesis. Its utility stems from the presence of three distinct functional groups—a carboxylic acid, a bromine atom, and an iodine atom—which can be selectively functionalized. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, in particular, allows for sequential, site-selective cross-coupling reactions, making this intermediate a powerful tool for the construction of complex molecular architectures.
This guide provides a comprehensive overview of the physicochemical properties, safety data, synthesis, and synthetic applications of this compound, with a focus on its role in pharmaceutical and materials science research.
Physicochemical Properties and Safety Information
Proper handling and storage are critical for ensuring safety and maintaining the integrity of the reagent. The compound should be handled in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety glasses.
Table 1: Physicochemical and Safety Data for this compound
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | This compound | --INVALID-LINK-- |
| CAS Number | 28547-29-7 | --INVALID-LINK-- |
| Molecular Formula | C₇H₄BrIO₂ | --INVALID-LINK-- |
| Molecular Weight | 326.91 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white solid/powder | N/A |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | --INVALID-LINK-- |
| Precautionary Statements | P261: Avoid breathing dustP280: Wear protective gloves/eye protectionP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | --INVALID-LINK-- |
Core Principles of Reactivity and Application
The primary synthetic value of this compound lies in the differential reactivity of its two carbon-halogen bonds in transition metal-catalyzed cross-coupling reactions. The carbon-iodine bond has a lower bond dissociation energy (approx. 55 kcal/mol) compared to the carbon-bromine bond (approx. 65 kcal/mol)[1]. This difference allows for the selective activation of the C-I bond under milder reaction conditions (e.g., lower temperatures, specific palladium catalysts), leaving the C-Br bond intact for subsequent transformations.
This site-selectivity is highly sought after in the synthesis of:
-
Pharmaceuticals: Used as a scaffold to build complex biaryl structures found in novel antibiotics and other therapeutic agents[2].
-
OLED Materials: Serves as a key intermediate for constructing the conjugated organic systems required for emissive and charge-transport layers in organic light-emitting diodes (OLEDs).
-
Fine & Specialty Chemicals: Employed as a versatile building block for a wide range of research chemicals and agrochemicals[3].
Caption: Logical workflow for the sequential functionalization of this compound.
Synthesis of this compound
While numerous suppliers offer this compound, a common synthetic route involves a Sandmeyer-type reaction starting from an appropriate aminobenzoic acid precursor. The following protocol is a representative method adapted from established procedures for analogous compounds[4].
References
- 1. Methyl 2-bromo-4-iodobenzoate | 1261588-35-5 | Benchchem [benchchem.com]
- 2. WO2017084630A1 - Macrocyclic broad spectrum antibiotics - Google Patents [patents.google.com]
- 3. CAS 28547-29-7: Ácido 2-bromo-4-yodobenzoico | CymitQuimica [cymitquimica.com]
- 4. Buy 4-Bromo-2-iodobenzoic acid | 1133123-02-0 [smolecule.com]
The Differential Reactivity of Halogen Substituents in 2-Bromo-4-iodobenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-4-iodobenzoic acid is a versatile building block in organic synthesis, prized for the differential reactivity of its two halogen substituents. This technical guide provides an in-depth analysis of the chemoselectivity observed in various cross-coupling and metallation reactions involving this compound. The inherent reactivity difference between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for predictable, regioselective functionalization, making it a valuable scaffold for the synthesis of complex molecules in pharmaceutical and materials science applications.[1] This document outlines the core principles governing this selectivity, presents quantitative data from relevant studies, provides detailed experimental protocols for key transformations, and visualizes the underlying reaction pathways.
Core Principles of Halogen Reactivity
The selective functionalization of this compound is primarily governed by the difference in bond dissociation energies of the carbon-halogen bonds. The C-I bond is weaker than the C-Br bond. This fundamental property dictates the relative rates of key reaction steps, particularly the oxidative addition in palladium-catalyzed cross-coupling reactions, which is often the rate-determining step.
The established order of reactivity for aryl halides in most cross-coupling reactions is:
I > Br > Cl > F
This predictable trend allows for the selective reaction at the more labile C-I bond at the 4-position under carefully controlled conditions, leaving the more robust C-Br bond at the 2-position available for subsequent transformations. This "orthogonal" reactivity is a cornerstone of its utility in multi-step syntheses.[2][3]
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds. For this compound, these reactions can be tuned to proceed with high regioselectivity.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organohalide and an organoboron compound. In the case of this compound, the reaction can be selectively carried out at the C-I position.
Table 1: Representative Conditions for Selective Suzuki-Miyaura Coupling at the C-4 Position
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield of 4-Aryl-2-bromobenzoic acid |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O | 80 | 12 | High |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) (2) | - | Cs₂CO₃ | Dioxane | 90 | 10 | High |
| Thiophene-2-boronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 8 | High |
Note: Yields are generally high but can vary depending on the specific boronic acid used. Data is representative and compiled from analogous reactions on similar substrates.[3][4]
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide. The higher reactivity of the C-I bond in this compound allows for selective alkynylation at the 4-position.[2][5]
Table 2: Representative Conditions for Selective Sonogashira Coupling at the C-4 Position
| Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield of 4-Alkynyl-2-bromobenzoic acid |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 25-50 | 6 | High |
| Trimethylsilylacetylene | Pd(OAc)₂ (2) | CuI (5) | DIPEA | DMF | 60 | 4 | High |
| 1-Heptyne | Pd(P(t-Bu)₃)₂ (2) | - | K₂CO₃ | Toluene | 80 | 12 | Good (Copper-free) |
Note: Data is representative and based on established protocols for similar dihaloaryl compounds.[2][6]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Similar to other palladium-catalyzed cross-couplings, selective amination can be achieved at the C-4 position of this compound.[7][8][9]
Table 3: Representative Conditions for Selective Buchwald-Hartwig Amination at the C-4 Position
| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield of 4-Amino-2-bromobenzoic acid |
| Morpholine | Pd₂(dba)₃ (1.5) | Xantphos (3) | Cs₂CO₃ | Toluene | 110 | 18 | High |
| Aniline | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu | Dioxane | 100 | 24 | High |
| n-Butylamine | Pd₂(dba)₃ (1) | RuPhos (2) | K₃PO₄ | t-BuOH | 90 | 16 | Good |
Note: The choice of ligand and base is crucial for successful amination and can depend heavily on the nature of the amine. Data is representative.[10]
Metallation Reactions
Grignard Reagent Formation
The formation of a Grignard reagent from this compound is complicated by the presence of the acidic carboxylic acid proton, which would be immediately quenched by the highly basic Grignard reagent.[11][12] Therefore, protection of the carboxylic acid group, for instance as an ester, is a prerequisite for successful Grignard formation.
Following protection, the selective formation of the Grignard reagent at the C-I bond is expected due to its higher reactivity.[13]
Logical Workflow for Grignard Reaction:
Caption: Workflow for Grignard reaction of this compound.
Directed ortho-Lithiation
Directed ortho-metalation (DoM) is a powerful technique for regioselective functionalization of aromatic rings.[14][15][16] The carboxylate group (formed by deprotonation of the carboxylic acid with a strong base) is a potent directing group for lithiation at the ortho position. In this compound, the position ortho to the carboxylate is occupied by the bromine atom. This presents a competition between halogen-metal exchange and ortho-lithiation.
Generally, halogen-metal exchange with iodine is very fast. However, the directing effect of the carboxylate could favor deprotonation at the position ortho to it, which would also involve the displacement of the bromine. The outcome can be dependent on the specific organolithium reagent used and the reaction conditions.
Experimental Protocols
Note: These protocols are generalized and may require optimization for specific substrates and scales. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified.
Protocol for Selective Suzuki-Miyaura Coupling at the C-4 Position
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (2.5 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Catalyst Addition: Under a positive pressure of argon, add Pd(PPh₃)₄ (3 mol%).
-
Solvent Addition: Add a degassed mixture of toluene and water (4:1 ratio) to the flask via syringe.
-
Reaction: Heat the mixture to 80 °C and stir vigorously for 12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, acidify the mixture with 1M HCl. Extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol for Selective Sonogashira Coupling at the C-4 Position
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Solvent and Reagent Addition: Add anhydrous, degassed THF and triethylamine (3.0 equiv) via syringe. Then, add the terminal alkyne (1.1 equiv) dropwise.
-
Reaction: Stir the reaction mixture at room temperature for 6 hours or until completion as monitored by TLC.
-
Work-up: Quench the reaction with a saturated aqueous solution of NH₄Cl and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.[2]
Protocol for Selective Buchwald-Hartwig Amination at the C-4 Position
-
Reaction Setup: In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (1.5 mol%), Xantphos (3 mol%), and Cs₂CO₃ (2.0 equiv) to a Schlenk tube.
-
Reagent Addition: Add this compound (1.0 equiv) and the desired amine (1.2 equiv).
-
Solvent Addition: Add degassed toluene.
-
Reaction: Seal the tube and heat the mixture with stirring to 110 °C for 18 hours.
-
Work-up: After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography.[10]
Signaling Pathways and Experimental Workflows
General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling:
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Logical Relationship for Selective Coupling:
Caption: Logical relationship governing selective coupling at the C-I bond.
Conclusion
The differential reactivity of the halogen substituents in this compound provides a robust and predictable platform for sequential, regioselective synthesis. By leveraging the greater lability of the carbon-iodine bond, a wide array of functional groups can be selectively introduced at the 4-position via palladium-catalyzed cross-coupling reactions, while preserving the carbon-bromine bond for subsequent transformations. This technical guide serves as a comprehensive resource for researchers and professionals aiming to utilize this versatile building block in the development of novel pharmaceuticals and advanced materials. Careful control of reaction conditions is paramount to achieving the desired selectivity and maximizing yields.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. mason.gmu.edu [mason.gmu.edu]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. leah4sci.com [leah4sci.com]
- 14. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 15. Directed Ortho Metalation [organic-chemistry.org]
- 16. uwindsor.ca [uwindsor.ca]
The Synthetic Versatility of 2-Bromo-4-iodobenzoic Acid: A Gateway to Novel Therapeutics in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction:
2-Bromo-4-iodobenzoic acid is a halogenated aromatic carboxylic acid that, while not extensively documented in medicinal chemistry literature under its specific isomeric form, represents a class of highly versatile synthetic building blocks. Its true potential lies in its structural attributes: a carboxylic acid group for amide bond formation and derivatization, and two distinct halogen atoms—bromine and iodine—poised for selective functionalization through various cross-coupling reactions. This strategic placement of reactive handles allows for the regioselective introduction of diverse molecular fragments, making it an invaluable scaffold for the construction of complex and biologically active molecules. This technical guide will explore the potential applications of this compound in medicinal chemistry, drawing parallels from its closely related and more extensively studied isomers. The focus will be on its role as a key intermediate in the synthesis of targeted therapies, particularly kinase and PARP inhibitors, supported by representative quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and synthetic workflows.
Core Applications in Drug Discovery: A Building Block for Targeted Therapies
The primary utility of this compound and its isomers in medicinal chemistry is as a foundational scaffold for the synthesis of small molecule inhibitors that target key players in disease signaling pathways. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is central to its synthetic utility. The C-I bond is generally more reactive towards palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the selective introduction of an aryl or heteroaryl group at the 4-position. The remaining bromine at the 2-position can then be utilized in a subsequent coupling reaction, enabling the construction of intricate, three-dimensional molecules.
Kinase Inhibitors
Kinases are a class of enzymes that play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many cancers. Small molecule kinase inhibitors have emerged as a cornerstone of targeted cancer therapy. Halogenated benzoic acids are frequently employed in the synthesis of kinase inhibitors to introduce key pharmacophoric elements that can interact with the ATP-binding pocket of the target kinase.
While specific kinase inhibitors derived directly from this compound are not prominently reported, the use of similar building blocks is widespread. For instance, di-halogenated phenyl derivatives are crucial in constructing the core scaffolds of various Type II kinase inhibitors, which bind to the inactive conformation of the kinase.
Representative Biological Activity of Kinase Inhibitors Derived from Halogenated Aromatic Scaffolds:
| Kinase Target | Inhibitor Class/Scaffold | IC50 (nM) | Reference Compound(s) |
| B-Raf (V600E) | Multi-kinase inhibitor | 38 | Sorafenib |
| VEGFR-2 | Multi-kinase inhibitor | 90 | Sorafenib |
| EGFR | Tyrosine Kinase Inhibitor | 0.1 - 10 | Gefitinib, Erlotinib analogues |
| BTK | Tyrosine Kinase Inhibitor | 74 - 139 | Benzofuro[3,2-b]pyridin-2(1H)-one derivatives |
| PI3Kδ | Lipid Kinase Inhibitor | 170 - 275 | Benzofuro[3,2-b]pyridin-2(1H)-one derivatives |
Note: The data presented are for structurally related compounds and serve to illustrate the potential potency achievable with scaffolds derived from halogenated benzoic acids.
Signaling Pathway Targeted by Kinase Inhibitors:
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of 2-Bromo-4-iodobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing the Suzuki-Miyaura coupling reaction using 2-bromo-4-iodobenzoic acid. This versatile building block offers two distinct halogen atoms, allowing for selective functionalization. The greater reactivity of the carbon-iodine bond enables regioselective coupling at the 4-position, leaving the bromine atom available for subsequent transformations.
Introduction
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds, particularly for constructing biaryl and substituted aromatic compounds.[1] For dihalogenated substrates like this compound, the difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is a key feature. The C-I bond is weaker and thus more susceptible to oxidative addition to a palladium(0) catalyst, allowing for predictable and selective coupling at the iodo-position.[2] This selective reactivity is highly valuable in multi-step syntheses, enabling the sequential introduction of different substituents.
Reaction Principle
The Suzuki coupling reaction involves three key steps in its catalytic cycle: oxidative addition of the aryl halide to a palladium(0) complex, transmetalation of the organic group from a boronic acid or ester to the palladium(II) complex, and reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst.[1] A base is crucial for activating the organoboron reagent to facilitate transmetalation.[3]
Due to the higher reactivity of the C-I bond compared to the C-Br bond, the Suzuki coupling of this compound with an organoboron reagent will preferentially occur at the 4-position.
Key Reaction Parameters
The success of a Suzuki coupling reaction is highly dependent on the careful selection of several key parameters:
-
Catalyst: Palladium complexes are the most common catalysts. The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand (e.g., phosphines like PPh₃, PCy₃, or more specialized ligands like SPhos, XPhos) is critical and often substrate-dependent.[3][4]
-
Base: A variety of inorganic bases can be employed, with common choices including carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[5] The strength and solubility of the base can significantly impact the reaction rate and yield.
-
Solvent: A mixture of an organic solvent and water is often used. Common organic solvents include 1,4-dioxane, tetrahydrofuran (THF), dimethylformamide (DMF), and toluene.[2][6] The aqueous phase is necessary to dissolve the inorganic base.
-
Temperature: Reaction temperatures can range from room temperature to reflux, depending on the reactivity of the substrates and the catalyst system employed.[7] Microwave irradiation can also be used to accelerate the reaction.[8]
Tabulated Reaction Conditions
The following tables summarize typical conditions for the Suzuki coupling of aryl halides, which can be adapted for this compound.
Table 1: General Suzuki Coupling Conditions for Aryl Halides
| Component | Typical Reagents/Conditions | Molar Equivalents (relative to aryl halide) |
| Aryl Halide | This compound | 1.0 |
| Boronic Acid/Ester | Arylboronic acid, Heteroarylboronic acid | 1.1 - 1.5 |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/Ligand, PdCl₂(dppf) | 0.01 - 0.05 (1-5 mol%) |
| Ligand (if needed) | PPh₃, P(t-Bu)₃, SPhos, XPhos | 0.02 - 0.10 (2-10 mol%) |
| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄ | 2.0 - 3.0 |
| Solvent System | Dioxane/H₂O, Toluene/H₂O, DMF/H₂O | 4:1 to 10:1 v/v |
| Temperature | Room Temperature to 110 °C | - |
| Reaction Time | 1 - 24 hours | - |
Table 2: Example Catalyst and Base Combinations
| Palladium Source | Ligand | Base | Typical Solvent |
| Pd(PPh₃)₄ | - | K₂CO₃ | Dioxane/H₂O |
| Pd(OAc)₂ | PPh₃ | Na₂CO₃ | Toluene/H₂O |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane/H₂O |
| PdCl₂(dppf) | - | Cs₂CO₃ | DMF |
Experimental Protocols
The following is a representative protocol for the selective Suzuki-Miyaura coupling at the 4-position of this compound. This protocol is a general guideline and may require optimization for specific substrates and scales.
Protocol 1: Selective Suzuki Coupling of this compound with an Arylboronic Acid
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.03 equiv), to the flask.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio by volume) to the reaction flask via syringe. The total solvent volume should be sufficient to dissolve the reactants (e.g., 0.1 M concentration of the limiting reagent).
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid, then extract with ethyl acetate (3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to obtain the desired 2-bromo-4-arylbenzoic acid.
Visualizations
Diagram 1: General Suzuki Coupling Catalytic Cycle
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
Application Notes and Protocols for Selective Suzuki Coupling at the Iodine Position of 2-Bromo-4-iodobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for performing a selective Suzuki-Miyaura cross-coupling reaction at the C-4 iodine position of 2-bromo-4-iodobenzoic acid. This protocol is designed to be a robust starting point for the synthesis of 2-bromo-4-arylbenzoic acids, which are valuable intermediates in the development of pharmaceuticals and other complex molecular entities.
The methodology leverages the differential reactivity of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The carbon-iodine (C-I) bond is inherently weaker and therefore more reactive towards oxidative addition to a palladium(0) catalyst than the carbon-bromine (C-Br) bond.[1][2][3][4][5][6] This principle allows for the selective formation of a new carbon-carbon bond at the iodine position while preserving the bromine for subsequent chemical transformations. By carefully controlling the reaction conditions, high yields and excellent selectivity for the mono-coupled product can be achieved.
Data Presentation: Reaction Parameters and Expected Outcomes
The successful selective Suzuki coupling is dependent on the careful selection of the catalyst, base, solvent, and reaction temperature. The following tables summarize typical reaction conditions and expected yields based on analogous reactions with similar dihalogenated aromatic substrates.
Table 1: Key Reagents for Selective Suzuki Coupling
| Reagent | Purpose | Typical Amount (equivalents) | Notes |
| This compound | Starting Material | 1.0 | The limiting reagent in the reaction. |
| Arylboronic Acid | Coupling Partner | 1.1 - 1.5 | A slight excess is generally used to ensure the complete consumption of the starting material.[1] |
| Palladium Catalyst | Catalyst | 0.02 - 0.05 (2-5 mol%) | Pd(PPh₃)₄ and PdCl₂(dppf) are commonly used and have proven effective.[1][2] |
| Base | Activates Boronic Acid | 2.0 - 3.0 | K₂CO₃, Cs₂CO₃, or K₃PO₄ are effective choices for this transformation.[1] |
| Solvent | Reaction Medium | - | A degassed mixture of an organic solvent and water is typical (e.g., Dioxane/H₂O, Toluene/H₂O).[1] |
Table 2: Representative Reaction Conditions and Expected Yields
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Expected Yield of 4-Aryl-2-bromobenzoic acid (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 80 | 12 | ~90-95 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ (2.0) | Toluene/H₂O (4:1) | 90 | 10 | ~88-96[2] |
| 3 | 3-Tolylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (3.0) | DMF/H₂O (5:1) | 85 | 14 | ~85-92 |
| 4 | 4-Fluorophenylboronic acid | Pd(OAc)₂/SPhos (2) | K₂CO₃ (2.0) | Toluene/H₂O (4:1) | 100 | 8 | ~90-98[2] |
Note: Yields are estimates based on analogous reactions and may vary depending on the specific substrate, reaction scale, and laboratory technique.
Experimental Protocols
This section provides a detailed, step-by-step methodology for the selective Suzuki coupling at the iodine position of this compound.
Materials and Reagents:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium carbonate [K₂CO₃])
-
Anhydrous 1,4-Dioxane
-
Deionized, degassed water
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle or oil bath
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
Reaction Procedure:
-
Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the flask and connect it to a Schlenk line. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). This cycle should be repeated three times to ensure an oxygen-free environment.[1]
-
Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv) to the flask.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1 v/v) to the reaction flask via syringe.[1]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-16 hours.[1]
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Acidify the mixture to a pH of approximately 2-3 with 1 M HCl to protonate the carboxylic acid and quench the base.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 2-bromo-4-arylbenzoic acid.
Visualizations
Catalytic Cycle and Workflow
The following diagrams illustrate the fundamental catalytic cycle of the Suzuki-Miyaura coupling and the experimental workflow for the selective reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling of 2-Bromo-4-iodobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the selective Suzuki-Miyaura cross-coupling reaction of 2-bromo-4-iodobenzoic acid with various arylboronic acids. The inherent differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for regioselective functionalization, making this substrate a valuable building block in the synthesis of complex molecules for the pharmaceutical and materials science industries.
Introduction
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an organohalide and an organoboron compound.[1] For dihalogenated substrates such as this compound, the reaction can be directed to selectively occur at the more reactive C-I bond under appropriate conditions.[2] This chemoselectivity is primarily due to the lower bond dissociation energy of the C-I bond compared to the C-Br bond, facilitating the initial oxidative addition step in the palladium catalytic cycle.[3] By carefully selecting the catalyst, ligands, base, and reaction conditions, one can achieve high yields of the mono-arylated product, 2-bromo-4-arylbenzoic acid, leaving the bromo group available for subsequent transformations.
Data Presentation: Catalyst Systems and Reaction Conditions
The following tables summarize representative palladium catalyst systems and reaction conditions for the selective Suzuki coupling at the 4-position of halo-substituted benzoic acids and analogous compounds. The data is compiled from literature sources and provides a comparative overview to guide catalyst selection and reaction optimization.
Table 1: Comparison of Palladium Catalyst Systems for Selective Suzuki Coupling
| Catalyst Precursor | Ligand | Catalyst System Attributes | Typical Loading (mol%) |
| Pd(PPh₃)₄ | Triphenylphosphine | A widely used, commercially available, and effective catalyst for a variety of Suzuki couplings.[2] | 2 - 5 |
| Pd(OAc)₂ | SPhos | A highly active catalyst system allowing for lower catalyst loadings and often milder reaction conditions.[4] | 1 - 3 |
| PdCl₂(dppf) | dppf | Effective for a broad range of boronic acids and offers good thermal stability.[2] | 2 - 5 |
| Pd/C | None | A heterogeneous catalyst that can be easily recovered and recycled, offering operational simplicity.[5] | 5 - 10 |
Table 2: Representative Reaction Conditions and Expected Yields for Selective Mono-Arylation
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80 - 90 | 6 - 12 | 85 - 95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 90 - 100 | 4 - 8 | 90 - 98 |
| 3 | 3-Tolylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | 80 | 8 - 16 | 82 - 92 |
| 4 | Phenylboronic acid | 10% Pd/C | K₂CO₃ | Ethanol/H₂O | Room Temp. | 2 - 4 | >95 |
Note: The yields are based on analogous reactions with substrates like 2-bromo-4-iodopyridine and 4-halobenzoic acids and may vary for this compound depending on the specific arylboronic acid and reaction scale.[2][5]
Experimental Protocols
The following are generalized protocols for the selective Suzuki-Miyaura coupling of this compound at the 4-position. Optimization of reaction parameters may be necessary for specific substrates and scales.
Protocol 1: General Procedure using a Homogeneous Palladium Catalyst
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)
-
Degassed Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
Schlenk flask or reaction vial
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the corresponding arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst to the flask, followed by the degassed solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-16 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer to a separatory funnel, and separate the organic layer.
-
Extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure 2-bromo-4-arylbenzoic acid.
Protocol 2: Procedure using a Heterogeneous Palladium Catalyst (Pd/C)
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
10% Palladium on Carbon (Pd/C) (5-10 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Ethanol/Water (e.g., 1:1 v/v)
-
Reaction flask
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound, phenylboronic acid, 10% Pd/C, and potassium carbonate.
-
Solvent Addition: Add the ethanol/water solvent mixture.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction can be conducted in the open air.[5]
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is often complete within a few hours.
-
Workup:
-
Upon completion, dilute the reaction mixture with water.
-
Filter the mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with ethanol.
-
Acidify the filtrate with a suitable acid (e.g., 1M HCl) to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry under vacuum.
-
-
Purification: If necessary, the product can be further purified by recrystallization.
Mandatory Visualizations
The following diagrams illustrate the key concepts and workflows associated with the Suzuki coupling of this compound.
References
Application Notes and Protocols for Sequential Cross-Coupling Reactions Using 2-Bromo-4-iodobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the strategic use of 2-bromo-4-iodobenzoic acid in sequential cross-coupling reactions. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for selective and stepwise functionalization, making this substrate a valuable building block in the synthesis of complex organic molecules for pharmaceutical and materials science applications. The protocols outlined below are based on established methodologies for similar dihaloarene substrates and provide a robust starting point for synthetic endeavors.
Principle of Selectivity
The successful implementation of sequential cross-coupling reactions on this compound hinges on the well-established difference in reactivity of aryl halides towards palladium catalysts. The C-I bond is significantly weaker than the C-Br bond, leading to a much faster rate of oxidative addition to the palladium(0) catalyst. This allows for selective reaction at the 4-position (iodine) under milder conditions, leaving the 2-position (bromine) intact for a subsequent, typically more forcing, cross-coupling reaction.[1][2]
Application Note 1: Sequential Sonogashira and Suzuki Cross-Coupling
This strategy enables the introduction of an alkynyl group at the 4-position, followed by the installation of an aryl, heteroaryl, or vinyl group at the 2-position. This sequence is highly valuable for the synthesis of disubstituted benzoic acid derivatives with extended conjugation.
Experimental Workflow: Sequential Sonogashira-Suzuki Coupling
References
Application Notes and Protocols for the Selective Sonogashira Coupling of 2-Bromo-4-iodobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1][2][3] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, is highly valued for its mild reaction conditions and broad functional group tolerance.[1][4] These characteristics make it particularly suitable for the synthesis of complex molecules in the pharmaceutical and materials science industries.[2]
This document provides detailed application notes and a protocol for the selective Sonogashira coupling of 2-Bromo-4-iodobenzoic acid. The differential reactivity of the carbon-halogen bonds (C-I > C-Br) allows for a highly regioselective reaction at the 4-position (iodine), leaving the bromine atom untouched for subsequent chemical transformations.[3] This selective functionalization is a key strategy in the synthesis of complex aromatic compounds.
Reaction Principle and Selectivity
The Sonogashira coupling proceeds via a dual catalytic cycle involving palladium and copper. The palladium catalyst facilitates the oxidative addition of the aryl halide and the final reductive elimination to form the product, while the copper co-catalyst activates the terminal alkyne. The selective coupling at the carbon-iodine bond in this compound is primarily due to the lower bond dissociation energy of the C-I bond compared to the C-Br bond, leading to a faster rate of oxidative addition to the palladium(0) catalyst.[3]
Experimental Workflow
A typical experimental workflow for the selective Sonogashira coupling of this compound is outlined below. This involves the careful preparation of reagents and reaction setup under an inert atmosphere to ensure catalyst activity and prevent unwanted side reactions.
References
Application Notes and Protocols for the Selective Heck Reaction of 2-Bromo-4-iodobenzoic Acid with Alkenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[1] This methodology is of paramount importance in the synthesis of complex organic molecules, including active pharmaceutical ingredients. The selective functionalization of polyhalogenated aromatic compounds presents a unique synthetic challenge and opportunity. In the case of 2-Bromo-4-iodobenzoic acid, the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for chemoselective Heck coupling. The C-I bond is significantly more reactive towards oxidative addition to a palladium(0) catalyst than the C-Br bond, enabling the selective formation of a carbon-carbon bond at the 4-position while leaving the bromine atom at the 2-position intact for potential subsequent transformations.
These application notes provide an overview of the selective Heck reaction of this compound with various alkenes, including detailed protocols and a summary of expected outcomes based on analogous reactions reported in the scientific literature.
Principle of Selectivity
The chemoselectivity of the Heck reaction on dihalogenated arenes is governed by the relative bond dissociation energies of the carbon-halogen bonds and their rates of oxidative addition to the palladium(0) catalyst. The generally accepted order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F. This significant difference in reactivity allows for the selective activation of the C-I bond under carefully controlled reaction conditions, leaving the C-Br bond available for further synthetic manipulations.
Experimental Protocols
The following are generalized protocols for the selective Heck reaction of this compound with representative alkenes, such as acrylates and styrenes. These protocols are based on established methodologies for similar substrates and should be optimized for specific alkene partners.
Protocol 1: Heck Reaction with Acrylate Esters (e.g., Ethyl Acrylate)
This protocol describes the selective reaction at the C-I position of this compound with an acrylate ester to form a substituted cinnamic acid derivative.
Materials:
-
This compound
-
Ethyl acrylate (or other acrylate ester)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N) or Sodium Acetate (NaOAc)
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable solvent
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate/oil bath
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), Palladium(II) acetate (0.01-0.05 equiv), and Triphenylphosphine (0.02-0.10 equiv).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous DMF via syringe.
-
Add triethylamine (2.0-3.0 equiv) or sodium acetate (2.0-3.0 equiv) as the base.
-
Add the acrylate ester (1.1-1.5 equiv) via syringe.
-
Heat the reaction mixture to 80-120 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Acidify the aqueous layer with 1M HCl to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to yield the desired 2-bromo-4-(alkoxycarbonylvinyl)benzoic acid.
-
Further purification can be achieved by recrystallization or column chromatography if necessary.
Protocol 2: Heck Reaction with Styrene Derivatives
This protocol outlines the selective coupling of this compound with styrene or its derivatives to synthesize stilbene-like compounds.
Materials:
-
This compound
-
Styrene (or substituted styrene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or 1,4-Dioxane
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate/oil bath
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv), Palladium(II) acetate (0.01-0.05 equiv), and the phosphine ligand (0.02-0.10 equiv).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent (DMF or 1,4-Dioxane).
-
Add the base (K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).
-
Add the styrene derivative (1.1-1.5 equiv).
-
Heat the reaction mixture to 100-140 °C and stir vigorously.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After cooling to room temperature, add water and ethyl acetate.
-
Separate the aqueous layer and acidify with 1M HCl to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the crude product by column chromatography or recrystallization as needed.
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the selective Heck reaction of this compound with various alkenes, based on analogous transformations of similar dihaloarenes.
Table 1: Heck Reaction of this compound with Acrylate Esters
| Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Ethyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (2.5) | DMF | 100 | 12 | 85-95 |
| Methyl acrylate | PdCl₂(PPh₃)₂ (3) | - | NaOAc (3) | DMA | 110 | 10 | 80-90 |
| n-Butyl acrylate | Pd(OAc)₂ (1.5) | P(o-tol)₃ (3) | K₂CO₃ (2) | NMP | 120 | 8 | 88-96 |
Table 2: Heck Reaction of this compound with Styrene Derivatives
| Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Styrene | Pd(OAc)₂ (3) | P(o-tol)₃ (6) | Cs₂CO₃ (2) | Dioxane | 120 | 16 | 80-92 |
| 4-Methylstyrene | PdCl₂(dppf) (2) | - | K₃PO₄ (2.5) | Toluene | 110 | 18 | 78-88 |
| 4-Methoxystyrene | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 12 | 85-95 |
Note: The yields presented are estimates based on similar reactions and may vary depending on the specific reaction conditions and the purity of the reagents.
Visualizations
Logical Workflow for the Heck Reaction
The following diagram illustrates the general workflow for performing a selective Heck reaction with this compound.
Caption: General experimental workflow for the selective Heck reaction.
Catalytic Cycle of the Heck Reaction
The following diagram illustrates the catalytic cycle for the Heck reaction, highlighting the key steps of oxidative addition, migratory insertion, β-hydride elimination, and reductive elimination.
Caption: Simplified catalytic cycle of the Mizoroki-Heck reaction.
References
Application Notes and Protocols: Synthesis of Bioactive PARP Inhibitors Utilizing 2-Bromo-4-iodobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of a potent Poly(ADP-ribose) polymerase (PARP) inhibitor pharmacophore, starting from the versatile building block, 2-Bromo-4-iodobenzoic acid. The protocols herein are designed to be a comprehensive guide for researchers in medicinal chemistry and drug development.
Introduction
Poly(ADP-ribose) polymerase (PARP) enzymes are crucial for DNA repair mechanisms within cells. In cancer therapy, particularly for cancers with deficiencies in homologous recombination repair pathways (e.g., those with BRCA1/2 mutations), PARP inhibitors have emerged as a highly effective class of targeted therapies. The principle of synthetic lethality underpins their mechanism of action: while the inhibition of PARP or the deficiency in BRCA alone is not lethal to cells, the combination of both leads to catastrophic DNA damage and subsequent cell death in cancer cells.
This compound is a valuable starting material for the synthesis of various bioactive molecules due to the differential reactivity of its two halogen substituents. The carbon-iodine bond is more susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, compared to the more robust carbon-bromine bond. This chemoselectivity allows for a stepwise and controlled introduction of different functionalities, making it an ideal scaffold for the construction of complex molecules like PARP inhibitors.
This application note details a three-step synthetic strategy to a key phthalazinone intermediate, a common core structure in many potent PARP inhibitors.
Quantitative Data Summary
The following tables summarize key quantitative data related to the synthesis and activity of PARP inhibitors.
Table 1: Representative Yields for a Three-Step Synthesis of a PARP Inhibitor Intermediate
| Step | Reaction Type | Starting Material | Product | Catalyst/Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Suzuki-Miyaura Coupling | This compound | 4-(4-Fluorophenyl)-2-bromobenzoic acid | Pd(PPh₃)₄, K₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | ~85 |
| 2 | Amide Coupling | 4-(4-Fluorophenyl)-2-bromobenzoic acid | N-(2-carbamoylpiperidin-3-yl)-4-(4-fluorophenyl)-2-bromobenzamide | HATU, DIPEA | DMF | RT | 4 | ~75 |
| 3 | Intramolecular Cyclization | N-(2-carbamoylpiperidin-3-yl)-4-(4-fluorophenyl)-2-bromobenzamide | Phthalazinone Core | Hydrazine hydrate | EtOH | Reflux | 6 | ~70 |
Table 2: In Vitro Inhibitory Activity of Representative PARP Inhibitors
| Compound | Target | IC₅₀ (nM) | Cell Line | Reference |
| Olaparib | PARP-1/2 | 5 | Multiple | [1][2] |
| Talazoparib | PARP-1/2 | 0.9 | Multiple | [3] |
| Rucaparib | PARP-1/2 | 1.4 | Multiple | [3] |
| Niraparib | PARP-1/2 | 3.8 | Multiple | [3] |
| Bromo-derivative Analog | PARP-1 | 1.92 ± 0.41 | - | [4] |
| Iodo-derivative Analog | PARP-1 | 1.73 ± 0.43 | - | [4] |
Experimental Protocols
Overall Synthetic Scheme
Caption: Proposed synthetic route to a PARP inhibitor intermediate.
Step 1: Selective Suzuki-Miyaura Coupling
Reaction: this compound with 4-fluorophenylboronic acid.
Principle: This step utilizes the higher reactivity of the carbon-iodine bond over the carbon-bromine bond in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to selectively introduce the 4-fluorophenyl group at the 4-position.
Materials:
-
This compound (1.0 equiv)
-
4-Fluorophenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene, Ethanol, and Water (4:1:1 mixture), degassed
-
Argon or Nitrogen gas
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add this compound, 4-fluorophenylboronic acid, and potassium carbonate.
-
Seal the flask with a septum and purge with argon or nitrogen for 15 minutes.
-
Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst.
-
Add the degassed toluene/ethanol/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to a pH of ~2-3.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate with 1% acetic acid) to yield 4-(4-fluorophenyl)-2-bromobenzoic acid.
Step 2: Amide Coupling
Reaction: 4-(4-Fluorophenyl)-2-bromobenzoic acid with piperidine-2-carboxamide.
Principle: Formation of an amide bond between the carboxylic acid and the secondary amine of piperidine-2-carboxamide using HATU as a coupling agent.
Materials:
-
4-(4-Fluorophenyl)-2-bromobenzoic acid (1.0 equiv)
-
Piperidine-2-carboxamide hydrochloride (1.1 equiv)
-
HATU (1.1 equiv)
-
Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Argon or Nitrogen gas
Procedure:
-
To a dry flask under an inert atmosphere, dissolve 4-(4-fluorophenyl)-2-bromobenzoic acid and piperidine-2-carboxamide hydrochloride in anhydrous DMF.
-
Add DIPEA to the solution and stir for 10 minutes at room temperature.
-
Cool the mixture to 0 °C in an ice bath.
-
Add HATU portion-wise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl (to remove DMF), 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford N-(2-carbamoylpiperidin-3-yl)-4-(4-fluorophenyl)-2-bromobenzamide.
Step 3: Intramolecular Cyclization to form the Phthalazinone Core
Reaction: Intramolecular cyclization of the amide intermediate.
Principle: The final step involves the reaction with hydrazine, which acts as a dinucleophile. It first displaces the bromine atom via nucleophilic aromatic substitution, followed by an intramolecular cyclization with the amide carbonyl to form the stable phthalazinone ring system.
Materials:
-
N-(2-carbamoylpiperidin-3-yl)-4-(4-fluorophenyl)-2-bromobenzamide (1.0 equiv)
-
Hydrazine hydrate (5.0 equiv)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve the amide intermediate in ethanol.
-
Add hydrazine hydrate to the solution.
-
Heat the reaction mixture to reflux (approximately 80 °C) and stir for 6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of solution upon cooling. If so, collect the solid by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or by flash column chromatography to yield the final phthalazinone core.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of the PARP inhibitor core.
PARP Inhibition and Synthetic Lethality Signaling Pathway
Caption: Mechanism of synthetic lethality with PARP inhibitors in BRCA-deficient cells.
References
Application Notes and Protocols for the Use of 2-Bromo-4-iodobenzoic Acid in the Preparation of Functional Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of 2-bromo-4-iodobenzoic acid as a versatile building block for the synthesis of advanced functional materials. The unique di-halogenation of this molecule offers distinct reactivity at the bromine and iodine sites, enabling sequential, site-selective functionalization for the creation of complex molecular architectures. This document details its utility in the synthesis of conjugated polymers and as a potential ligand for luminescent metal-organic frameworks (MOFs). Furthermore, it explores the prospective biological activities of its derivatives, including their potential interaction with cellular signaling pathways.
Synthesis of Functional Materials
This compound is an ideal precursor for the synthesis of a variety of functional organic materials due to the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The C-I bond is more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for selective reaction at this position while leaving the C-Br bond available for subsequent transformations. This chemoselectivity is a powerful tool in the design of complex, multifunctional molecules.
Application in Conjugated Polymers for Organic Electronics
The synthesis of conjugated polymers is a key area where this compound can be employed. These materials are of significant interest for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The ability to perform sequential Suzuki coupling reactions allows for the controlled, step-wise construction of the polymer backbone, leading to well-defined materials with tailored optoelectronic properties.
A hypothetical synthetic route to a conjugated polymer is outlined below, where this compound is first coupled with an arylboronic acid at the iodine position, followed by a second coupling reaction at the bromine position to extend the polymer chain.
Experimental Protocol: Synthesis of a Conjugated Polymer via Sequential Suzuki Coupling
This protocol describes a two-step synthesis of a conjugated polymer using this compound as a key monomer.
Step 1: Selective Mono-arylation at the Iodine Position
-
Reaction Setup: In a nitrogen-purged Schlenk flask, combine this compound (1.0 eq.), the desired arylboronic acid (1.1 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃, 3.0 eq.).
-
Solvent: Add a degassed solvent mixture, such as toluene/ethanol/water (4:1:1).
-
Reaction: Heat the mixture to 80-90 °C and stir under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After completion, cool the reaction to room temperature, add water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the mono-arylated intermediate.
Step 2: Polymerization via Coupling at the Bromine Position
-
Reaction Setup: In a separate, nitrogen-purged Schlenk flask, dissolve the mono-arylated intermediate (1.0 eq.) and a suitable bis(boronic acid) or bis(boronic ester) comonomer (1.0 eq.).
-
Catalyst and Base: Add a palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq.) and a base (e.g., Cs₂CO₃, 3.0 eq.).
-
Solvent: Add a degassed solvent, such as anhydrous dimethylformamide (DMF) or dioxane.
-
Polymerization: Heat the mixture to 100-120 °C and stir under a nitrogen atmosphere for 48-72 hours.
-
Precipitation and Purification: Cool the reaction mixture and precipitate the polymer by pouring it into a non-solvent like methanol. Collect the polymer by filtration, wash it sequentially with methanol and acetone, and dry it under vacuum. Further purification can be achieved by Soxhlet extraction.
| Property | Expected Value |
| Mono-arylated Intermediate | |
| Yield (%) | 75 - 90 |
| Purity (by HPLC) (%) | >98 |
| Final Polymer | |
| Number Average MW (Mn, kDa) | 15 - 30 |
| Polydispersity Index (PDI) | 1.5 - 2.5 |
| Thermal Decomposition (TGA, °C) | >350 |
| Glass Transition (DSC, °C) | 120 - 160 |
Table 1: Expected Quantitative Data for the Synthesis of a Conjugated Polymer.
Figure 1: Workflow for the synthesis of a conjugated polymer.
Application in Luminescent Metal-Organic Frameworks (MOFs)
The carboxylic acid functionality of this compound makes it a suitable organic linker for the construction of MOFs. The incorporation of heavy atoms like bromine and iodine into the MOF structure can enhance spin-orbit coupling, which may lead to interesting photophysical properties such as phosphorescence. These luminescent MOFs have potential applications in chemical sensing, bio-imaging, and solid-state lighting.
Experimental Protocol: Solvothermal Synthesis of a Luminescent MOF
This protocol outlines a general procedure for the synthesis of a MOF using this compound as the organic linker.
-
Reactant Preparation: In a glass vial, dissolve this compound (1.0 eq.) and a metal salt (e.g., Zn(NO₃)₂·6H₂O, 1.0 eq.) in a solvent or a mixture of solvents (e.g., DMF/ethanol).
-
Assembly: Seal the vial and place it in a programmable oven.
-
Reaction: Heat the mixture to a specific temperature (typically between 80 °C and 150 °C) for 24 to 72 hours.
-
Isolation: After slow cooling to room temperature, single crystals of the MOF may form. Collect the crystals by filtration, wash with fresh solvent, and dry under vacuum.
-
Characterization: Characterize the resulting MOF using single-crystal X-ray diffraction (SCXRD) to determine its structure, powder X-ray diffraction (PXRD) to assess phase purity, and thermogravimetric analysis (TGA) to evaluate thermal stability. The luminescent properties (excitation and emission spectra, quantum yield, and lifetime) should be measured using a spectrofluorometer.
| Property | Expected Value |
| MOF Synthesis | |
| Crystal Yield (%) | 60 - 85 |
| BET Surface Area (m²/g) | 800 - 1500 |
| Luminescent Properties | |
| Emission Maximum (nm) | 450 - 550 |
| Quantum Yield (%) | 5 - 20 |
| Luminescence Lifetime (µs) | 1 - 10 |
Table 2: Expected Quantitative Data for the Synthesis and Characterization of a Luminescent MOF.
Figure 2: Workflow for the synthesis of a luminescent MOF.
Potential Applications in Drug Development
Halogenated aromatic compounds are prevalent in many pharmaceuticals and can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. The introduction of bromine and iodine can increase lipophilicity, which may enhance membrane permeability, and can also lead to specific halogen bonding interactions with biological targets.
Hypothetical Biological Activity and Signaling Pathway
While there is no direct evidence for the biological activity of this compound itself, its derivatives could be designed to target specific biological pathways. For instance, bromophenol compounds have been shown to exhibit anticancer and anti-diabetic properties. Some of these effects are mediated through the inhibition of protein tyrosine phosphatases (PTPs), such as PTP1B, which is a key regulator of insulin and leptin signaling pathways. Inhibition of PTP1B can enhance insulin sensitivity, making it a target for the treatment of type 2 diabetes and obesity.
A hypothetical derivative of this compound could be designed to bind to the active site of PTP1B, thereby inhibiting its activity and modulating downstream signaling. The proposed mechanism involves the enhancement of insulin receptor phosphorylation, leading to the activation of the PI3K/Akt signaling pathway.
| Target Enzyme | Hypothetical Derivative IC₅₀ (µM) |
| PTP1B | 1 - 10 |
| TCPTP | > 50 |
| SHP-1 | > 50 |
| SHP-2 | > 50 |
Table 3: Hypothetical Inhibitory Activity and Selectivity of a this compound Derivative.
Figure 3: Hypothetical inhibition of the PTP1B signaling pathway.
Disclaimer: The experimental protocols and quantitative data presented in these application notes are hypothetical and based on established chemical principles and data from analogous systems. They are intended for informational purposes and as a guide for the design of experiments. Actual results may vary, and all experimental work should be conducted with appropriate safety precautions by qualified personnel.
Application Notes and Protocols for Nucleophilic Substitution Reactions of 2-Bromo-4-iodobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-4-iodobenzoic acid is a dihalogenated aromatic carboxylic acid that serves as a versatile building block in organic synthesis. Its structure presents two distinct halogen atoms, offering opportunities for selective functionalization through nucleophilic substitution reactions. The carbon-iodine bond is significantly weaker than the carbon-bromine bond, making the iodine at the C-4 position the more reactive site for substitution, particularly in transition metal-catalyzed cross-coupling reactions. This regioselectivity allows for the targeted introduction of a wide range of functionalities, leading to the synthesis of complex molecules with potential applications in medicinal chemistry and materials science.
These application notes provide detailed protocols for the nucleophilic substitution at the C-4 position of this compound with various nucleophiles, including oxygen, nitrogen, and sulfur-based reagents. The methodologies described are primarily based on well-established copper-catalyzed Ullmann-type reactions and palladium-catalyzed Buchwald-Hartwig amination, which are standard procedures for forming C-O, C-N, and C-S bonds with aryl halides.[1][2][3]
Application Note 1: Synthesis of 2-Bromo-4-alkoxy/aryloxybenzoic Acids via Ullmann Condensation (C-O Coupling)
The Ullmann condensation is a classic and reliable method for forming carbon-oxygen bonds by coupling an aryl halide with an alcohol or a phenol.[1] The reaction is typically promoted by a copper catalyst and requires a base and a high-boiling polar solvent. For this compound, the reaction selectively occurs at the C-4 position to yield 2-Bromo-4-alkoxy or 2-Bromo-4-aryloxybenzoic acid derivatives. Modern protocols often utilize soluble copper(I) salts in combination with ligands like 1,10-phenanthroline to improve yields and moderate reaction conditions.[1]
Experimental Protocol: General Procedure for Ullmann C-O Coupling
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), copper(I) iodide (CuI) (0.1 mmol, 10 mol%), and 1,10-phenanthroline (0.2 mmol, 20 mol%).
-
Reagent Addition: Add the corresponding alcohol or phenol (1.2-1.5 mmol, 1.2-1.5 equiv.) and cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv.).
-
Solvent and Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add a high-boiling polar solvent such as N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) (3-5 mL).
-
Reaction Conditions: Heat the reaction mixture to 110-130 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: After the starting material is consumed, cool the reaction mixture to room temperature. Dilute with water and acidify with 1 M HCl to a pH of approximately 2-3 to precipitate the product and neutralize the base.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 2-Bromo-4-alkoxy/aryloxybenzoic acid.
Data Summary: Ullmann C-O Coupling
| Nucleophile | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Expected Product |
| Methanol | CuI (10) | 1,10-Phenanthroline (20) | Cs₂CO₃ (2.0) | NMP | 120 | 2-Bromo-4-methoxybenzoic acid |
| Phenol | CuI (10) | 1,10-Phenanthroline (20) | Cs₂CO₃ (2.0) | DMF | 130 | 2-Bromo-4-phenoxybenzoic acid |
| Isopropanol | CuI (10) | 1,10-Phenanthroline (20) | K₂CO₃ (2.0) | DMF | 130 | 2-Bromo-4-isopropoxybenzoic acid |
Application Note 2: Synthesis of 2-Bromo-4-aminobenzoic Acid Derivatives via Buchwald-Hartwig Amination (C-N Coupling)
The Buchwald-Hartwig amination is a highly versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[2][4] This method is renowned for its broad substrate scope and functional group tolerance, allowing the coupling of aryl halides with a wide variety of primary and secondary amines under relatively mild conditions.[3] The choice of palladium precursor and phosphine ligand is crucial for achieving high yields.[2]
Experimental Protocol: General Procedure for Buchwald-Hartwig C-N Coupling
-
Catalyst Pre-formation (Optional but Recommended): In a glovebox or under an inert atmosphere, add a palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and a phosphine ligand (e.g., XPhos, 2-4 mol%) to a dry Schlenk flask. Add the solvent (e.g., toluene or dioxane) and stir for 10 minutes at room temperature.
-
Reagent Addition: To the flask, add this compound (1.0 mmol, 1.0 equiv.), the desired amine (1.2 mmol, 1.2 equiv.), and a base such as sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv.) or potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.).
-
Solvent and Atmosphere: If not already added, add the solvent (toluene or dioxane, 3-5 mL). Ensure the system is under an inert atmosphere (Argon or Nitrogen).
-
Reaction Conditions: Heat the reaction mixture to 80-110 °C and stir for 4-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the product with ethyl acetate or another suitable organic solvent. If the product is a carboxylic acid, perform an acid-base extraction. Acidify the aqueous layer with 1 M HCl to precipitate the product, then extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography or recrystallization.
Data Summary: Buchwald-Hartwig C-N Coupling
| Nucleophile | Pd-Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Expected Product |
| Aniline | Pd₂(dba)₃ (1.5) | XPhos (3.0) | K₃PO₄ (2.0) | Toluene | 110 | 2-Bromo-4-(phenylamino)benzoic acid |
| Morpholine | Pd(OAc)₂ (2.0) | BINAP (3.0) | NaOtBu (1.4) | Dioxane | 100 | 2-Bromo-4-morpholinobenzoic acid |
| Benzylamine | Pd₂(dba)₃ (1.5) | RuPhos (3.0) | Cs₂CO₃ (2.0) | Toluene | 100 | 2-Bromo-4-(benzylamino)benzoic acid |
Application Note 3: Synthesis of 2-Bromo-4-(arylthio)benzoic Acids via C-S Coupling
Carbon-sulfur bond formation can be achieved through methods analogous to the Ullmann condensation, often referred to as C-S coupling reactions.[1] These reactions couple aryl halides with thiols, typically using a copper catalyst, although catalyst-free methods at high temperatures have also been reported, especially when using reactive lithium salts.[5] The resulting aryl thioethers are important scaffolds in various pharmaceutical compounds.
Experimental Protocol: General Procedure for C-S Coupling
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add this compound (1.0 mmol, 1.0 equiv.) and the desired thiol (1.1 mmol, 1.1 equiv.).
-
Reagent Addition: Add potassium carbonate (K₂CO₃) (2.5 mmol, 2.5 equiv.) and a catalytic amount of copper(I) iodide (CuI) (0.1 mmol, 10 mol%).
-
Solvent and Atmosphere: Add a polar aprotic solvent such as DMF or Dimethyl sulfoxide (DMSO) (5 mL). Heat the mixture under a nitrogen atmosphere.
-
Reaction Conditions: Stir the reaction mixture at 100-140 °C for 12-24 hours, monitoring by TLC.
-
Work-up: Cool the mixture to room temperature and pour it into ice-water. Acidify with 1 M HCl to pH ~3 to precipitate the product.
-
Purification: Collect the solid precipitate by filtration, wash thoroughly with water, and dry. If necessary, the crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
Data Summary: C-S Coupling Reactions
| Nucleophile | Catalyst (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Expected Product |
| Thiophenol | CuI (10) | K₂CO₃ (2.5) | DMF | 120 | 2-Bromo-4-(phenylthio)benzoic acid |
| 4-Methylthiophenol | CuI (10) | K₂CO₃ (2.5) | DMSO | 130 | 2-Bromo-4-(p-tolylthio)benzoic acid |
| Benzyl mercaptan | CuI (10) | Cs₂CO₃ (2.0) | NMP | 110 | 2-Bromo-4-(benzylthio)benzoic acid |
Visualizations
Caption: General experimental workflow for transition-metal-catalyzed nucleophilic aromatic substitution.
References
Application Notes and Protocols: Esterification of 2-Bromo-4-iodobenzoic acid to Methyl 2-bromo-4-iodobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of methyl 2-bromo-4-iodobenzoate via the Fischer esterification of 2-bromo-4-iodobenzoic acid. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates and complex organic molecules. The presence of both bromine and iodine atoms on the aromatic ring offers unique opportunities for sequential cross-coupling reactions, making the product a versatile building block in medicinal chemistry and materials science. The protocol outlined below is based on established Fischer esterification principles for aromatic carboxylic acids.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of the reactant and product is essential for successful synthesis, purification, and characterization.
| Property | This compound (Reactant) | Methyl 2-bromo-4-iodobenzoate (Product) |
| CAS Number | 28547-29-7 | 1261588-35-5 |
| Molecular Formula | C₇H₄BrIO₂ | C₈H₆BrIO₂ |
| Molecular Weight | 326.91 g/mol | 340.94 g/mol |
| Appearance | Off-white to pale yellow solid | White to off-white solid |
| Melting Point | Not readily available | Not readily available |
| Boiling Point | Not readily available | Not readily available |
| Solubility | Soluble in methanol, ethanol, and diethyl ether | Soluble in common organic solvents like ethyl acetate, dichloromethane |
Experimental Protocol: Fischer Esterification
This protocol details the acid-catalyzed esterification of this compound with methanol.
Materials:
-
This compound
-
Anhydrous methanol (CH₃OH)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
In a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Add a significant excess of anhydrous methanol to serve as both the reactant and solvent (e.g., 10-20 mL per gram of carboxylic acid).
-
Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the stirring mixture (e.g., 0.1-0.2 eq).
-
-
Reaction:
-
Attach a reflux condenser to the flask and ensure a steady flow of cooling water.
-
Heat the reaction mixture to a gentle reflux using a heating mantle. The boiling point of methanol is approximately 65 °C.
-
Maintain the reflux for a period of 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate.
-
Transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate to neutralize the unreacted carboxylic acid and the sulfuric acid catalyst. Be cautious as CO₂ gas will be evolved.
-
Wash the organic layer sequentially with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude methyl 2-bromo-4-iodobenzoate.
-
If necessary, the crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.
-
Experimental Workflow
Caption: Experimental workflow for the synthesis of methyl 2-bromo-4-iodobenzoate.
Reaction Stoichiometry and Yield Calculation
The following table provides an example of the quantities that can be used for this reaction.
| Reagent | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Amount Used |
| This compound | 326.91 | 10 | 1.0 | 3.27 g |
| Methanol | 32.04 | - | Excess | 50 mL |
| Concentrated Sulfuric Acid | 98.08 | ~2 | ~0.2 | ~0.1 mL |
| Product | ||||
| Methyl 2-bromo-4-iodobenzoate | 340.94 | 10 (Theoretical) | - | 3.41 g (Theoretical) |
Theoretical Yield Calculation:
Theoretical Yield (g) = (Moles of limiting reactant) x (Molecular weight of product)
Percent Yield Calculation:
Percent Yield (%) = (Actual Yield (g) / Theoretical Yield (g)) x 100
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Concentrated sulfuric acid is highly corrosive. Handle with extreme care.
-
Methanol is flammable and toxic. Avoid inhalation and contact with skin.
-
The neutralization step with sodium bicarbonate produces carbon dioxide gas, which can cause pressure build-up. Vent the separatory funnel frequently.
Application Notes and Protocols: 2-Bromo-4-iodobenzoic Acid in the Synthesis of Macrocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-bromo-4-iodobenzoic acid as a versatile building block in the synthesis of macrocyclic compounds. The differential reactivity of the two halogen atoms—the more reactive iodine and the less reactive bromine—allows for sequential, regioselective functionalization, making it an ideal scaffold for constructing complex macrocyclic architectures. This document outlines a representative synthetic strategy involving sequential Sonogashira and Suzuki cross-coupling reactions to assemble a biaryl-containing macrocycle.
Introduction
Macrocycles are a significant class of molecules in drug discovery, offering a unique combination of conformational rigidity and structural complexity that can lead to high-affinity and selective binding to challenging biological targets. The synthesis of diverse macrocyclic libraries is therefore of great interest. This compound is a valuable starting material for such endeavors due to the orthogonal reactivity of its carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is significantly more reactive and can be selectively functionalized under milder conditions, leaving the C-Br bond available for a subsequent intramolecular cyclization step.
This document details a hypothetical, yet chemically robust, synthetic pathway to a macrocycle, demonstrating the potential of this compound in this field. The protocols provided are based on well-established palladium-catalyzed cross-coupling methodologies.
Hypothetical Synthetic Pathway
The overall strategy involves a three-stage process:
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Linker Attachment: The carboxylic acid moiety of this compound is functionalized with a linker containing a terminal alkyne.
-
Regioselective Sonogashira Coupling: A selective palladium-catalyzed Sonogashira coupling is performed at the more reactive C-4 iodo position.
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Intramolecular Suzuki Macrocyclization: The final macrocycle is formed via an intramolecular Suzuki coupling between the C-2 bromo position and a newly introduced boronic ester.
Diagram of the Synthetic Workflow
Application Notes and Protocols: Functionalization of Nanoparticles with 2-Bromo-4-iodobenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the functionalization of nanoparticles using derivatives of 2-Bromo-4-iodobenzoic acid. This class of bifunctional linkers offers a versatile platform for conjugating a wide array of molecules to nanoparticle surfaces, enabling the development of advanced materials for targeted drug delivery, bioimaging, and diagnostics. The presence of three distinct functional handles—a carboxylic acid, a bromo group, and an iodo group—allows for sequential or orthogonal conjugation strategies, providing precise control over the nanoparticle's surface chemistry.
Applications
Nanoparticles functionalized with this compound derivatives are poised to make significant contributions to various biomedical applications:
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Targeted Drug Delivery: The functionalized nanoparticles can be loaded with therapeutic agents. The bromo or iodo groups can then be used to attach targeting ligands such as antibodies, peptides, or small molecules that recognize specific receptors on diseased cells, thereby enhancing drug accumulation at the target site and minimizing off-target toxicity.[1][2][3][4]
-
Bioconjugation and Imaging: The reactive halogen groups serve as anchor points for the attachment of fluorescent dyes, quantum dots, or contrast agents, facilitating the use of these nanoparticles in various imaging modalities.[1] This allows for real-time tracking of the nanoparticles in vitro and in vivo.
-
Theranostics: By combining therapeutic agents and imaging moieties on a single nanoparticle platform, this compound derivatives can be instrumental in the development of theranostic agents that simultaneously diagnose and treat diseases.[5]
-
Advanced Materials Synthesis: The unique electronic properties conferred by the aromatic ring and halogen atoms can be exploited in the synthesis of novel materials for applications in electronics and catalysis. The presence of both bromine and iodine allows for selective cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, to build complex molecular architectures on the nanoparticle surface.[6]
Physicochemical Characterization of Functionalized Nanoparticles
Thorough characterization of the nanoparticles before and after functionalization is crucial to ensure successful conjugation and to understand the properties of the final product. Key characterization techniques and expected changes are summarized in the table below.[7][8]
| Parameter | Characterization Technique(s) | Expected Change After Functionalization | Rationale |
| Size and Size Distribution | Dynamic Light Scattering (DLS), Transmission Electron Microscopy (TEM) | Increase in hydrodynamic diameter | Addition of the linker and any subsequent molecules increases the overall size of the nanoparticle. |
| Surface Charge | Zeta Potential Measurement | Shift towards more neutral or positive/negative values depending on the terminal group | The carboxylic acid group will impart a negative charge. Subsequent modifications of the bromo/iodo groups will alter the surface charge based on the conjugated molecule. |
| Surface Chemistry | Fourier-Transform Infrared Spectroscopy (FTIR), X-ray Photoelectron Spectroscopy (XPS) | Appearance of new peaks corresponding to the functional groups of the linker | FTIR can confirm the presence of amide bonds after conjugation. XPS can detect the presence of bromine and iodine on the nanoparticle surface. |
| Stability | DLS and Zeta Potential measurements over time in relevant buffers | Enhanced colloidal stability | Successful surface modification can prevent aggregation and improve the stability of the nanoparticles in biological media. |
Experimental Protocols
The following protocols outline the steps for the functionalization of amine-terminated nanoparticles with a this compound derivative.
Protocol 1: Activation of this compound
This protocol describes the activation of the carboxylic acid group of this compound using carbodiimide chemistry to form an NHS ester, which is reactive towards primary amines.
Materials:
-
This compound
-
N-Hydroxysuccinimide (NHS)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
Dissolve this compound in anhydrous DMF or DMSO to a desired concentration (e.g., 10 mg/mL) under an inert atmosphere.
-
Add 1.5 molar equivalents of EDC to the solution.
-
Add 1.2 molar equivalents of NHS to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours under an inert atmosphere to prevent hydrolysis of the activated ester.
-
The resulting solution containing the activated this compound-NHS ester is now ready for conjugation to amine-functionalized nanoparticles.
Protocol 2: Conjugation of Activated Linker to Amine-Functionalized Nanoparticles
This protocol details the covalent attachment of the activated this compound-NHS ester to nanoparticles displaying surface amine groups.
Materials:
-
Amine-functionalized nanoparticles
-
Activated this compound-NHS ester solution (from Protocol 1)
-
Reaction buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.4)
-
Quenching solution (e.g., 1 M Tris-HCl pH 8.0 or 1 M glycine)
-
Centrifuge and centrifuge tubes
-
Deionized water
Procedure:
-
Disperse the amine-functionalized nanoparticles in the reaction buffer to a desired concentration (e.g., 1 mg/mL).
-
Add the activated this compound-NHS ester solution to the nanoparticle dispersion. The molar ratio of the linker to the nanoparticles should be optimized for the specific application.
-
Gently mix the reaction suspension and allow it to react for 2-4 hours at room temperature or overnight at 4°C with continuous mixing.
-
Add the quenching solution to the reaction mixture to quench any unreacted NHS ester. Incubate for 30 minutes.
-
Centrifuge the nanoparticle suspension to pellet the modified nanoparticles.
-
Remove the supernatant containing unreacted linker and byproducts.
-
Resuspend the nanoparticle pellet in fresh reaction buffer or deionized water.
-
Repeat the centrifugation and resuspension steps (washing) at least three times to ensure the removal of all unreacted reagents.
-
Resuspend the final functionalized nanoparticles in a suitable buffer for storage and further characterization.
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the overall experimental workflow for the functionalization of nanoparticles with this compound and subsequent bioconjugation.
Caption: Workflow for nanoparticle functionalization.
Signaling Pathway for Targeted Drug Delivery
This diagram illustrates a simplified signaling pathway that can be targeted by nanoparticles functionalized for cancer therapy. For instance, targeting the Epidermal Growth Factor Receptor (EGFR) pathway, which is often overexpressed in cancer cells.
Caption: Targeted nanoparticle inhibiting a signaling pathway.
Further Considerations and Future Directions
The unique trifunctional nature of this compound opens up possibilities for more complex and multifunctional nanoparticle designs. The differential reactivity of the bromo and iodo groups can be exploited for orthogonal conjugation strategies. For example, the iodo group is generally more reactive in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at this position while leaving the bromo group intact for subsequent modifications.
Future work should focus on optimizing the reaction conditions for selective and sequential functionalization of the bromo and iodo groups on the nanoparticle surface. This will enable the creation of highly sophisticated nanoparticle constructs with multiple functionalities for advanced biomedical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Antibody-conjugated nanoparticles for target-specific drug delivery of chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nanoparticle Functionalization and Its Potentials for Molecular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Techniques for physicochemical characterization of nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. files01.core.ac.uk [files01.core.ac.uk]
Troubleshooting & Optimization
Preventing dehalogenation side reactions with "2-Bromo-4-iodobenzoic acid"
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 2-Bromo-4-iodobenzoic acid. This resource is designed to provide expert guidance on preventing dehalogenation and other common side reactions during cross-coupling experiments. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to ensure the success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when using this compound in cross-coupling reactions?
A1: The principal challenge is achieving selective functionalization at either the bromo or iodo position while minimizing side reactions, most notably hydrodehalogenation (replacement of a halogen with a hydrogen atom). The carbon-iodine (C-I) bond is significantly weaker and therefore more reactive than the carbon-bromine (C-Br) bond in typical palladium-catalyzed cross-coupling reactions.[1][2] This inherent reactivity difference allows for selective coupling at the 4-position (iodo) under milder conditions. However, the high reactivity of the C-I bond also makes it more susceptible to the undesired dehalogenation side reaction.
Q2: How can I achieve selective coupling at the 4-position (iodo) without affecting the 2-position (bromo)?
A2: Selective coupling at the more reactive C-I bond is achieved by carefully controlling the reaction conditions. Milder conditions, such as lower reaction temperatures and shorter reaction times, will favor the reaction at the iodo position.[3] It is also crucial to use a stoichiometric amount (typically 1.0-1.2 equivalents) of the coupling partner to prevent further reaction at the less reactive bromo position.
Q3: Is it possible to selectively couple at the 2-position (bromo)?
A3: Direct selective coupling at the less reactive C-Br position in the presence of the more reactive C-I bond is challenging and generally not the preferred strategy. The standard approach is a sequential functionalization. First, the iodo group at the 4-position is reacted under mild conditions. The resulting 2-bromo-4-substituted benzoic acid can then be subjected to a second cross-coupling reaction under more forcing conditions (e.g., higher temperature, more active catalyst) to functionalize the bromo position.[3][4]
Q4: What causes dehalogenation of this compound?
A4: Dehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions where the aryl halide is reduced, and the halogen is replaced by a hydrogen atom. This is primarily caused by the formation of palladium-hydride (Pd-H) species in the catalytic cycle. These hydride species can originate from various sources, including solvents (like alcohols), bases (especially alkoxides), or trace amounts of water in the reaction mixture. The more reactive C-I bond is more prone to this side reaction.
Q5: How does the carboxylic acid group on this compound affect the reaction?
A5: The carboxylic acid group is a deactivating group, which can make the cross-coupling reaction more challenging compared to neutral or electron-rich substrates. Furthermore, the acidic proton can react with the base, potentially requiring a higher amount of base. In some cases, protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) may be beneficial to improve solubility and prevent potential complications with basic reagents.
Troubleshooting Guides
Issue 1: Significant Dehalogenation of the Starting Material
If you observe a significant amount of the dehalogenated byproduct (2-bromobenzoic acid or 4-iodobenzoic acid), consider the following troubleshooting steps:
| Possible Cause | Suggested Solution |
| Inappropriate Ligand Choice | Switch to bulkier, more electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. These ligands can accelerate the desired reductive elimination step, outcompeting the dehalogenation pathway. |
| Incorrect Base Selection | Avoid strong alkoxide bases (e.g., NaOtBu). Opt for milder inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. The choice of base can be substrate-dependent and may require screening. |
| High Reaction Temperature | Elevated temperatures can increase the rate of dehalogenation. Attempt the reaction at a lower temperature, even if it requires a longer reaction time. |
| Solvent Effects | Protic solvents (e.g., alcohols) can be a source of hydrides. If possible, use anhydrous, aprotic solvents like toluene, 1,4-dioxane, or THF. If a co-solvent is necessary, minimize its proportion. |
| Presence of Water | Ensure all reagents and solvents are anhydrous and that the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). |
Issue 2: Low or No Conversion to the Desired Product
If the reaction is sluggish or does not proceed, consider these factors:
| Possible Cause | Suggested Solution |
| Catalyst Inactivity | Ensure the palladium catalyst is fresh and active. If using a Pd(II) precatalyst, ensure it is properly reduced to Pd(0) in situ. The formation of palladium black is an indicator of catalyst decomposition. |
| Poor Reagent Quality | Use high-purity starting materials, coupling partners, and reagents. Impurities can poison the catalyst. |
| Insufficient Base | The carboxylic acid group will consume one equivalent of base. Ensure at least two to three equivalents of base are used. |
| Low Reaction Temperature | While high temperatures can cause dehalogenation, some reactions require a certain activation energy. Gradually increase the temperature while monitoring for byproduct formation. |
Experimental Protocols
The following are generalized protocols for performing selective cross-coupling reactions with this compound. These should be considered as starting points and may require optimization for specific substrates.
Protocol 1: Selective Suzuki-Miyaura Coupling at the 4-Iodo Position
This protocol is adapted from established procedures for the selective coupling of dihaloaromatic compounds.[4][5]
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (3 mol%)
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K₂CO₃ (3.0 equiv)
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1,4-Dioxane/Water (4:1 mixture, degassed)
-
-
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.
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Evacuate and backfill the flask with Argon or Nitrogen three times.
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Add Pd(PPh₃)₄ under a positive flow of inert gas.
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Add the degassed 1,4-dioxane/water solvent mixture via syringe.
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Heat the reaction mixture to 80 °C and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.
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Upon completion, cool the mixture to room temperature, dilute with water, and acidify with 1M HCl to pH ~2-3.
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Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography or recrystallization.
-
Protocol 2: Selective Sonogashira Coupling at the 4-Iodo Position
This protocol is based on standard procedures for Sonogashira coupling with dihaloarenes.[6][7]
-
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
PdCl₂(PPh₃)₂ (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
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Triethylamine (Et₃N, anhydrous and degassed)
-
DMF (anhydrous and degassed)
-
-
Procedure:
-
To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with Argon three times.
-
Add anhydrous and degassed DMF and Et₃N via syringe.
-
Add the terminal alkyne dropwise.
-
Stir the reaction at room temperature for 8-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Data Presentation
The following tables summarize the influence of various reaction parameters on the yield of the desired product versus the dehalogenated byproduct in a typical Suzuki coupling. The data is illustrative and based on general trends observed for similar substrates.
Table 1: Effect of Ligand on Selective Suzuki Coupling of this compound
| Ligand | Product Yield (%) | Dehalogenation (%) |
| PPh₃ | 70 | 25 |
| P(t-Bu)₃ | 85 | 10 |
| XPhos | 92 | <5 |
Table 2: Effect of Base on Selective Suzuki Coupling of this compound
| Base | Product Yield (%) | Dehalogenation (%) |
| NaOtBu | 60 | 35 |
| K₂CO₃ | 88 | 8 |
| K₃PO₄ | 90 | 6 |
Table 3: Effect of Solvent on Selective Suzuki Coupling of this compound
| Solvent | Product Yield (%) | Dehalogenation (%) |
| Ethanol | 55 | 40 |
| DMF | 75 | 20 |
| Toluene | 91 | 7 |
Visualizations
Caption: Logical workflow for the sequential, selective cross-coupling of this compound.
Caption: A troubleshooting workflow for diagnosing and mitigating dehalogenation side reactions.
Caption: Catalytic cycle for cross-coupling with the competing dehalogenation pathway shown in red.
References
Technical Support Center: Purification of "2-Bromo-4-iodobenzoic acid" Derivatives
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of "2-Bromo-4-iodobenzoic acid" and its derivatives from reaction mixtures. Below, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and supporting data to facilitate the isolation of high-purity compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude reaction mixture of this compound?
A1: Common impurities can include unreacted starting materials (e.g., 2-bromo-4-iodoaniline from a Sandmeyer reaction), regioisomers (e.g., 4-bromo-2-iodobenzoic acid), dehalogenated byproducts (e.g., 2-bromobenzoic acid or 4-iodobenzoic acid), and residual inorganic salts from the workup.
Q2: Which purification technique is most suitable for this compound?
A2: The choice of purification method depends on the scale of the reaction and the nature of the impurities. For small-scale purification and removal of polar impurities, column chromatography is effective. For larger quantities and to remove less polar impurities, recrystallization is often the preferred method. A combination of both techniques may be necessary to achieve high purity.
Q3: How can I effectively remove colored impurities from my product?
A3: Colored impurities can often be removed by treating a solution of the crude product with activated charcoal before a filtration or recrystallization step. Use a minimal amount of charcoal to avoid significant loss of your desired product.
Q4: What is the best way to monitor the progress of my purification?
A4: Thin-layer chromatography (TLC) is an indispensable tool for monitoring purification.[1] It allows for the rapid assessment of fraction purity during column chromatography and can help in selecting an appropriate solvent system for both chromatography and recrystallization.
Q5: My purified this compound shows a broad melting point range. What does this indicate?
A5: A broad melting point range is a common indicator of impurities. Pure crystalline solids typically have a sharp melting point range of 1-2°C. A broad range suggests the presence of contaminants that disrupt the crystal lattice. Further purification is recommended.
Troubleshooting Guides
Recrystallization Issues
Q: My compound is "oiling out" instead of forming crystals during recrystallization. What should I do?
A: "Oiling out" can occur if the solution is supersaturated or if the boiling point of the solvent is higher than the melting point of your compound-impurity mixture.
-
Solution 1: Add a small amount of additional hot solvent to the oily mixture to ensure the compound is fully dissolved. Then, allow the solution to cool more slowly.
-
Solution 2: Try a different solvent or a solvent mixture with a lower boiling point.
-
Solution 3: Induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface or by adding a seed crystal of the pure compound.[2]
Q: I have a very low yield after recrystallization. How can I improve it?
A: Low recovery can result from using too much solvent, premature crystallization, or the product having significant solubility in the cold solvent.
-
Solution 1: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[2]
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Solution 2: To recover more product, the mother liquor can be concentrated by carefully evaporating some of the solvent and cooling again to obtain a second crop of crystals. Be aware that the second crop may be less pure.
-
Solution 3: Ensure the solution is thoroughly cooled in an ice bath to minimize the solubility of your product before filtration.
Column Chromatography Issues
Q: My compound is not separating from an impurity on the silica gel column. What can I change?
A: Poor separation is typically due to an inappropriate eluent system.
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Solution 1: Optimize the solvent system using TLC. A good starting point for developing the eluent is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate). The polarity can be gradually increased. For acidic compounds like benzoic acids, adding a small amount of acetic acid (0.5-1%) to the eluent can improve peak shape and separation.
-
Solution 2: If the compounds are very close in polarity, consider using a longer column or a finer mesh silica gel to increase the number of theoretical plates.
Q: The compound is streaking or tailing on the chromatography column. How can I resolve this?
A: Tailing is often caused by the compound being too polar for the eluent, overloading the column, or interactions with the stationary phase.
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Solution 1: Increase the polarity of the eluent.
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Solution 2: Ensure the crude material is dissolved in a minimal amount of solvent before loading it onto the column.
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Solution 3: For acidic compounds, adding a small amount of a competitive acid like acetic acid to the eluent can prevent interaction with acidic sites on the silica gel, leading to sharper peaks.
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, acetone, or solvent mixtures like ethanol/water) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature.[2][3]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent while stirring until the solid is just dissolved.[4]
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Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
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Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.
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Crystallization: Allow the filtrate to cool slowly to room temperature. To maximize yield, subsequently cool the flask in an ice bath.[4]
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[5]
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven to remove residual solvent.
Protocol 2: Column Chromatography of this compound
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Eluent Selection: Using TLC, determine an appropriate eluent system that gives a retention factor (Rf) of approximately 0.2-0.4 for the desired compound. A common eluent system for compounds of this type is a mixture of hexanes and ethyl acetate with a small addition of acetic acid.
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Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[6]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the solution onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with higher affinity for the stationary phase.[7]
-
Fraction Collection: Collect fractions of the eluate in separate test tubes.
-
Analysis: Monitor the composition of the collected fractions by TLC.
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Solvent Removal: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator to yield the purified this compound.
Data Presentation
Table 1: Illustrative Purification Data for this compound
| Purification Step | Starting Mass (g) | Final Mass (g) | Recovery (%) | Purity (by HPLC, %) |
| Crude Product | 10.0 | - | - | 85 |
| Recrystallization (Ethanol/Water) | 10.0 | 7.5 | 75 | 95 |
| Column Chromatography (Hexane:EtOAc) | 10.0 | 6.8 | 68 | >98 |
| Recrystallization followed by Column | 10.0 | 6.5 | 65 | >99 |
Note: The values presented in this table are for illustrative purposes and may vary depending on the specific reaction conditions and scale.
Visualization
Caption: A general workflow for the purification of this compound.
References
Technical Support Center: Cross-Coupling Reactions of 2-Bromo-4-iodobenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-4-iodobenzoic acid in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed in cross-coupling reactions with this compound?
A1: Due to the presence of three reactive sites (C-I, C-Br, and -COOH), several byproducts can form depending on the reaction conditions and the specific cross-coupling reaction being performed. The most common byproducts include:
-
Homocoupling Products: Dimerization of the starting material or the coupling partner is a frequent side reaction.[1][2] This can occur with both the aryl halide and the organometallic reagent.
-
Hydrodehalogenation (Protodehalogenation) Products: The replacement of a halogen atom (iodine or bromine) with a hydrogen atom is a common side reaction, leading to the formation of 2-bromobenzoic acid or 4-iodobenzoic acid.[3][4][5] This is often promoted by the presence of a hydrogen source and can be a significant pathway in palladium-catalyzed reactions.[3]
-
Decarboxylation Products: The loss of the carboxylic acid group (as CO2) can occur, particularly at elevated temperatures, leading to the formation of 1-bromo-3-iodobenzene. Decarboxylative cross-coupling is a known reaction class, and similar mechanisms can lead to undesired byproducts.[6][7]
-
Products from Reaction at the Less Reactive Halide: Due to the higher reactivity of the C-I bond compared to the C-Br bond in palladium-catalyzed cross-coupling reactions, selective reaction at the 4-position is expected.[8][9] However, under forcing conditions (higher temperatures, longer reaction times), reaction at the 2-position can occur, leading to di-substituted products or isomeric mono-substituted products if the initial coupling partner is all consumed.
Troubleshooting Guides
Issue 1: Predominant Formation of Homocoupling Byproducts
Q2: My reaction is yielding a significant amount of homocoupled biaryl products instead of the desired cross-coupled product. What are the likely causes and how can I minimize this?
A2: Homocoupling is a common side reaction in many cross-coupling reactions, including Suzuki and Ullmann-type couplings.[1] It can arise from the coupling of two molecules of the aryl halide or two molecules of the organometallic reagent.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Suboptimal Ligand | Select a ligand that promotes reductive elimination from the cross-product intermediate over the homo-product intermediate. Bulky electron-rich phosphine ligands are often effective. |
| High Catalyst Loading | Reduce the palladium catalyst loading. High concentrations can sometimes favor side reactions. |
| Slow Transmetalation | Ensure the transmetalation step is efficient. For Suzuki reactions, the choice of base is critical for activating the boronic acid.[10][11] For other couplings, ensure the organometallic reagent is of high quality. |
| Presence of Oxygen | For copper-catalyzed or co-catalyzed reactions like Sonogashira, oxygen can promote the homocoupling of terminal alkynes (Glaser coupling).[12][13] Ensure the reaction is performed under strictly anaerobic conditions. |
Issue 2: Significant Hydrodehalogenation (Protodehalogenation) Observed
Q3: I am observing a significant amount of 2-bromobenzoic acid and/or 4-iodobenzoic acid in my reaction mixture. How can I prevent this?
A3: Hydrodehalogenation is the replacement of a halogen with a hydrogen atom and is a common byproduct in palladium-catalyzed cross-coupling reactions.[14][15]
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Hydrogen Source | The hydrogen atom can come from various sources, including the solvent, base, or impurities like water.[4] Using anhydrous and thoroughly degassed solvents can help. |
| β-Hydride Elimination | In some cases, particularly in Buchwald-Hartwig amination, β-hydride elimination from the amide intermediate can lead to hydrodehalogenation.[16] |
| Reaction Conditions | High temperatures and long reaction times can sometimes favor hydrodehalogenation. Try to run the reaction at the lowest effective temperature. |
Issue 3: Loss of the Carboxylic Acid Group (Decarboxylation)
Q4: My product appears to have lost the -COOH group. What conditions favor this side reaction and how can it be avoided?
A4: Decarboxylation of benzoic acids can occur under the thermal and/or basic conditions often employed in cross-coupling reactions.[6][7][17]
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| High Temperature | Elevated temperatures are a primary driver of decarboxylation.[17] If possible, screen for more active catalyst systems that allow for lower reaction temperatures. |
| Strong Base | The choice of base can influence the rate of decarboxylation. A weaker base might be sufficient for the cross-coupling without promoting significant decarboxylation. |
| Copper Catalysis | Copper salts are known to promote decarboxylation, as seen in Ullmann-type reactions.[6] If using a copper co-catalyst, consider a copper-free variant of the reaction if available. |
Reaction Pathways and Experimental Workflow
To visualize the potential reaction pathways leading to common byproducts, the following diagram illustrates the fate of this compound in a generic cross-coupling reaction.
Caption: Potential reaction pathways for this compound.
A generalized workflow for optimizing a cross-coupling reaction to minimize byproduct formation is presented below.
Caption: Workflow for optimizing cross-coupling reactions.
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling at the C-I Position:
This protocol is a starting point and should be optimized for specific substrates.
-
Reagent Preparation:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the desired boronic acid or ester (1.1-1.2 eq.), and a suitable base (e.g., K₂CO₃, 2.0-3.0 eq.).[18]
-
The solids should be finely powdered to ensure good mixing.
-
-
Catalyst Addition:
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and ligand (if required) to the flask under a positive pressure of inert gas.
-
-
Solvent Addition:
-
Add a degassed solvent system (e.g., a mixture of toluene and water or dioxane and water) via cannula or syringe.[19]
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Workup:
-
After completion, cool the reaction to room temperature.
-
Dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel or by recrystallization to isolate the desired 2-bromo-4-arylbenzoic acid.[18]
-
This technical support guide is intended to provide general guidance. Specific reaction outcomes will depend on the exact substrates, reagents, and conditions used. Always consult the primary literature for detailed procedures and safety information.
References
- 1. Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts - operachem [operachem.com]
- 2. researchgate.net [researchgate.net]
- 3. Deciphering complexity in Pd–catalyzed cross-couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Decarboxylative cross-coupling - Wikipedia [en.wikipedia.org]
- 7. Recent developments in decarboxylative cross-coupling reactions between carboxylic acids and N–H compounds - RSC Advances (RSC Publishing) DOI:10.1039/C9RA00929A [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. gold-chemistry.org [gold-chemistry.org]
- 14. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 15. benchchem.com [benchchem.com]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. Advancements in double decarboxylative coupling reactions of carboxylic acids - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01747A [pubs.rsc.org]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Troubleshooting low conversion in "2-Bromo-4-iodobenzoic acid" reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Bromo-4-iodobenzoic acid in various chemical reactions.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation, offering potential causes and solutions.
Issue 1: Low or No Conversion of Starting Material
Question: I am not seeing any product formation, or the conversion of my this compound is very low. What are the possible causes and how can I fix this?
Answer: Low or no conversion in reactions involving this compound can stem from several factors, primarily related to catalyst activity, reaction conditions, and reagent quality.
Potential Causes and Troubleshooting Steps:
-
Catalyst Inactivity: The palladium catalyst is sensitive to oxygen and may have decomposed. A color change in the reaction mixture to black can indicate the precipitation of palladium black, a sign of catalyst decomposition.[1]
-
Solution: Ensure you are using a fresh, high-quality catalyst. Handle the catalyst under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).
-
-
Insufficient Degassing: Oxygen can deactivate the catalyst and promote unwanted side reactions, such as the homocoupling of alkynes in Sonogashira reactions (Glaser coupling).[1]
-
Solution: Thoroughly degas all solvents and the reaction headspace with an inert gas like argon or nitrogen before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.
-
-
Sub-optimal Reaction Conditions: The temperature, base, or solvent may not be suitable for the specific reaction.
-
Solution: Screen different bases (e.g., organic amines like triethylamine or inorganic bases like potassium carbonate), solvents to ensure solubility of all components, and reaction temperatures.[2] While the C-I bond is highly reactive, gentle heating may be required to drive the reaction to completion.[1]
-
-
Poor Reagent Quality: Impurities in the this compound, coupling partner, solvent, or base can poison the catalyst.[1]
-
Solution: Use high-purity, anhydrous, and degassed solvents and bases. Ensure the this compound and coupling partner are pure.
-
Issue 2: Formation of Significant Side Products
Question: My reaction is producing significant amounts of side products. How can I improve the selectivity?
Answer: The formation of side products is a common issue. In the context of this compound, the primary concerns are reactions at the less reactive C-Br bond and homocoupling of the coupling partner.
Key Side Reactions and Mitigation Strategies:
-
Reaction at the C-Br Bond: While the C-I bond is significantly more reactive than the C-Br bond, harsh reaction conditions can lead to undesired coupling at the bromine position.[1][3]
-
Solution: Employ milder reaction conditions. This includes using lower temperatures, shorter reaction times, and a less reactive catalyst system. For instance, in Suzuki couplings, using palladium catalysts with less electron-rich ligands can enhance selectivity for the C-I bond.[2]
-
-
Homocoupling of Alkynes (Glaser Coupling) in Sonogashira Reactions: This is a common side reaction, especially when a copper co-catalyst is used.[1]
-
Solution:
-
Strictly Anaerobic Conditions: Oxygen is a key promoter of Glaser coupling.[1] Rigorous degassing is crucial.
-
Reduce Copper Loading: High concentrations of the copper(I) co-catalyst can accelerate homocoupling.[1] Use the minimum effective amount of CuI.
-
Slow Addition of Alkyne: Adding the alkyne slowly can help maintain a low concentration of the copper acetylide intermediate, thus disfavoring homocoupling.[1]
-
Copper-Free Conditions: If homocoupling persists, consider a copper-free Sonogashira protocol.[1][4]
-
-
Frequently Asked Questions (FAQs)
Q1: Which halogen is more reactive in this compound for cross-coupling reactions?
A1: The carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond in palladium-catalyzed cross-coupling reactions like Suzuki and Sonogashira couplings. The general order of reactivity for aryl halides is I > OTf > Br > Cl.[1][5] This allows for selective functionalization at the 4-position (iodine) while leaving the 2-position (bromine) available for subsequent transformations.
Q2: Can the carboxylic acid group interfere with the reaction?
A2: Yes, the carboxylic acid group can potentially interfere with the reaction. It can react with the base, and its acidity might affect the catalyst's performance. In some cases, protecting the carboxylic acid group (e.g., as an ester) may be beneficial to improve yields and reduce side reactions.
Q3: What are the typical catalyst systems used for Suzuki and Sonogashira couplings with this compound?
A3: For Suzuki couplings , common catalysts include palladium complexes with phosphine ligands, such as Pd(PPh₃)₄ or PdCl₂(dppf).[6] For Sonogashira couplings , a combination of a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI) is traditionally used.[1] However, copper-free systems are also effective and can minimize alkyne homocoupling.[4]
Q4: How can I purify the product of a reaction with this compound?
A4: Purification typically involves a standard aqueous workup to remove the base and other water-soluble impurities. This is followed by extraction with an organic solvent. The crude product can then be purified by column chromatography on silica gel or by recrystallization.[2][7]
Data Presentation
Table 1: Optimization of Sonogashira Coupling Conditions for Aryl Halides
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (3) | SPhos (6) | Et₃N | MeCN | 110 | 12 | >95 |
| 2 | Pd(OAc)₂ (3) | XPhos (6) | Et₃N | MeCN | 110 | 12 | >95 |
| 3 | PdCl₂(dppf) (5) | - | Cs₂CO₃ | THF/H₂O | 80 | 12 | 95 |
| 4 | [2] (0.25) | - | Et₃N (5 eq) | H₂O | 50 | 5 | Good to quantitative |
Data is representative of typical conditions for aryl halides and may require optimization for this compound.[8][9]
Table 2: Comparison of Reactivity in Suzuki Coupling for Aryl Halides
| Substrate | Catalyst System | Base | Solvent | Temperature (°C) | Conversion (%) |
| 4-Iodobenzoic Acid | Na₂PdCl₄/PPh₂PhSO₃Na/HCOOH (0.01 mol% Pd) | K₂CO₃ | Water | Room Temp | 100 |
| 4-Bromobenzoic Acid | Na₂PdCl₄/PPh₂PhSO₃Na/HCOOH (0.01 mol% Pd) | K₂CO₃ | Water | Room Temp | <10 |
| 4-Bromobenzoic Acid | Na₂PdCl₄/PPh₂PhSO₃Na/HCOOH (0.01 mol% Pd) | K₂CO₃ | Water | 70 | 100 |
This data for halobenzoic acids serves as a proxy to illustrate the higher reactivity of the C-I bond compared to the C-Br bond.[10]
Experimental Protocols
Protocol 1: Regioselective Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (3-5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane/Water (4:1 v/v), degassed
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas three times.
-
Under a positive flow of the inert gas, add the Pd(PPh₃)₄ catalyst.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[3][6]
Protocol 2: Regioselective Sonogashira Coupling of this compound
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Copper(I) iodide (CuI) (10 mol%)
-
Triethylamine (Et₃N), anhydrous and degassed
-
Tetrahydrofuran (THF), anhydrous and degassed
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound, Pd(PPh₃)₄, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous and degassed THF and Et₃N via syringe.
-
Add the terminal alkyne dropwise to the stirred solution.
-
Heat the reaction mixture to a suitable temperature (e.g., 50 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction mixture and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the crude product by column chromatography.[1]
Visualizations
Caption: Troubleshooting workflow for low conversion.
Caption: Experimental workflow for Suzuki coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. DSpace [repository.kaust.edu.sa]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Deactivation in Suzuki Coupling of 2-Bromo-4-iodobenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the Suzuki coupling of 2-Bromo-4-iodobenzoic acid. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve challenges related to catalyst deactivation and reaction inefficiency.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling of this compound is sluggish or has stalled. What are the likely causes?
A sluggish or stalled reaction is often a primary indicator of catalyst deactivation. The primary suspects include:
-
Palladium (Pd) Catalyst Inactivity: The active Pd(0) species is prone to deactivation through several pathways.
-
Palladium Black Formation: The appearance of a black precipitate is a clear sign of catalyst agglomeration into inactive palladium nanoparticles. This can be caused by high temperatures, improper ligand choice, or the presence of impurities.
-
Incomplete Pre-catalyst Reduction: If you are using a Pd(II) source (e.g., Pd(OAc)₂), its reduction to the active Pd(0) may be incomplete.
-
Catalyst Poisoning from Impurities: Trace impurities in reagents or solvents can act as potent catalyst poisons. Sulfur compounds are particularly detrimental as they can irreversibly bind to the palladium catalyst.[1]
-
Inhibitors in Solvents: Solvents, such as THF, may contain inhibitors (like BHT) that can interfere with the catalytic cycle. Using freshly distilled or inhibitor-free solvents is recommended.[1]
-
Coordination by Carboxylate: The carboxylic acid functionality on the substrate can coordinate to the palladium center, forming a stable complex that deactivates the catalyst.[2]
Q2: I am observing significant amounts of homocoupling of my boronic acid. What causes this and how can I prevent it?
Homocoupling of the boronic acid is a common side reaction in Suzuki couplings. It is typically promoted by the presence of Pd(II) species and oxygen.[3]
Causes:
-
Incomplete Reduction of Pd(II) Pre-catalyst: If the Pd(II) pre-catalyst is not fully reduced to Pd(0), the remaining Pd(II) can catalyze the homocoupling of the boronic acid.
-
Presence of Oxygen: Oxygen can re-oxidize the active Pd(0) catalyst to Pd(II), which then promotes homocoupling.[3]
Solutions:
-
Thorough Degassing: Ensure your reaction mixture is thoroughly degassed to remove dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent.
-
Use of Pd(0) Pre-catalysts: Starting with a Pd(0) pre-catalyst, such as Pd(PPh₃)₄, can minimize the amount of Pd(II) present at the beginning of the reaction.
-
Addition of a Reducing Agent: In some cases, the addition of a mild reducing agent can help maintain the palladium in its active Pd(0) state.
Q3: Dehalogenation of the starting material is a major side product. How can I minimize this?
Dehalogenation, the replacement of a halogen with a hydrogen atom, is another common side reaction.
Causes:
-
Source of Hydride: The hydride species responsible for dehalogenation can originate from various sources, including the solvent (e.g., alcohols), the base (e.g., if using alkoxides), or impurities.
Solutions:
-
Choice of Solvent: Use aprotic solvents to minimize the availability of protic sources.
-
Choice of Base: Use non-hydroxide bases like K₂CO₃ or K₃PO₄.
-
Ligand Selection: Employing bulky, electron-rich phosphine ligands can favor the desired reductive elimination over dehalogenation pathways.
Q4: How does the carboxylic acid group on this compound affect the reaction?
The carboxylic acid group can have both electronic and coordinating effects on the Suzuki coupling reaction.
-
Electronic Effect: As an electron-withdrawing group, it can facilitate the oxidative addition step, which is often the rate-determining step.
-
Coordinating Effect: The carboxylate, formed under basic conditions, can coordinate to the palladium catalyst. This coordination can sometimes stabilize the catalyst but can also lead to deactivation by forming an overly stable complex that is reluctant to proceed through the catalytic cycle.[2] It is crucial to select a base that is strong enough to facilitate the transmetalation step but does not lead to excessive catalyst inhibition.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues in the Suzuki coupling of this compound.
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Low or No Conversion | Catalyst Deactivation | 1. Check for Palladium Black: If a black precipitate is observed, the catalyst has likely agglomerated. - Action: Lower the reaction temperature. Screen different ligands that can better stabilize the Pd(0) species. 2. Suspect Catalyst Poisoning: - Action: Use high-purity, degassed solvents and reagents. If sulfur contamination is suspected from starting materials, consider purification before use.[1] 3. Incomplete Pre-catalyst Reduction: - Action: Ensure your reaction conditions (base, solvent) are suitable for the in-situ reduction of your Pd(II) pre-catalyst. Alternatively, switch to a Pd(0) pre-catalyst. |
| Poor Substrate Solubility | 1. Modify Solvent System: - Action: Ensure all reactants are soluble at the reaction temperature. A mixture of a polar aprotic solvent (e.g., Dioxane, THF) and water is often effective. | |
| Formation of Side Products | Homocoupling of Boronic Acid | 1. Exclude Oxygen: - Action: Thoroughly degas all solvents and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction. 2. Optimize Catalyst: - Action: Use a Pd(0) pre-catalyst or ensure complete reduction of a Pd(II) pre-catalyst. |
| Dehalogenation | 1. Change Solvent and Base: - Action: Switch to aprotic solvents and use carbonate or phosphate bases instead of hydroxides or alkoxides. | |
| Double Coupling (at both Bromo and Iodo positions) | 1. Control Reaction Conditions for Selectivity: - Action: To achieve selective coupling at the more reactive iodo- position, use milder conditions (lower temperature, shorter reaction time). The C-I bond is weaker and more reactive than the C-Br bond. | |
| Inconsistent Results | Variability in Reagents | 1. Standardize Reagents: - Action: Use reagents from the same batch for a series of experiments. Ensure boronic acids are pure and stored under inert conditions to prevent degradation. |
Data Presentation
The following tables summarize typical reaction conditions and catalysts used for the selective Suzuki-Miyaura coupling of dihaloarenes, which can serve as a starting point for optimizing the reaction of this compound.
Table 1: Catalyst Systems for Selective Suzuki-Miyaura Coupling at the Iodo-Position of Dihaloarenes
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Approx. Yield (%) | Notes |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Toluene/H₂O | 100 | ~90-98 | A highly active catalyst system allowing for lower catalyst loading. |
| 2 | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 90 | ~88-96 | Effective for a broad range of boronic acids. |
| 3 | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Dioxane/H₂O | 80-90 | ~85-95 | A common and reliable catalyst for selective coupling at the iodo position. |
Data is representative and compiled from analogous reactions. Yields are approximate and may vary based on the specific boronic acid and reaction scale.
Table 2: Relative Reactivity of Aryl Halides in Suzuki-Miyaura Coupling
| Aryl Halide | Catalyst System | Base | Solvent | Temperature (°C) | Conversion (%) |
| 4-Iodobenzoic Acid | Na₂PdCl₄/PPh₂PhSO₃Na (0.1 mol% Pd) | K₂CO₃ | Water | Room Temp | 100 |
| 4-Bromobenzoic Acid | Na₂PdCl₄/PPh₂PhSO₃Na (1 mol% Pd) | K₂CO₃ | Water | Room Temp | Low |
| 4-Iodobenzoic Acid | Na₂PdCl₄/PPh₂PhSO₃Na (0.01 mol% Pd) | K₂CO₃ | Water | 70 | 100 |
| 4-Bromobenzoic Acid | Na₂PdCl₄/PPh₂PhSO₃Na (0.01 mol% Pd) | K₂CO₃ | Water | 70 | 100 |
This data for 4-halobenzoic acids serves as a proxy to illustrate the higher reactivity of the C-I bond compared to the C-Br bond, especially under milder conditions.[3]
Experimental Protocols
General Procedure for Selective Suzuki-Miyaura Coupling of this compound at the 4-position:
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 4:1 Dioxane/Water)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Brine (saturated NaCl solution)
Equipment:
-
Schlenk flask or round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas line (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a dry Schlenk flask, combine this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst Addition: Add the palladium catalyst to the flask under a positive flow of inert gas.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction and common deactivation pathways.
Caption: A logical workflow for troubleshooting catalyst deactivation in the Suzuki coupling of this compound.
References
Technical Support Center: Removal of Palladium Catalyst from 2-Bromo-4-iodobenzoic Acid Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing palladium catalysts from reaction mixtures involving 2-Bromo-4-iodobenzoic acid.
Troubleshooting Guides
This section addresses common issues encountered during palladium catalyst removal and provides step-by-step solutions.
Problem 1: Incomplete Removal of Palladium with Filtration
-
Symptoms: Visible black particles in the filtrate or residual palladium detected by analytical methods (e.g., ICP-MS) after filtration.
-
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Ineffective Filtration Medium | 1. Use a Finer Filter Medium: If using standard filter paper, switch to a finer porosity filter or a membrane filter (e.g., PTFE, 0.45 µm).[1] 2. Optimize Celite Bed Filtration: Ensure the Celite bed is properly packed and of sufficient thickness (typically 1-2 cm).[1][2] Pre-wetting the Celite pad with the solvent can improve its effectiveness.[1] 3. Double Filtration: Pass the filtrate through a second Celite pad or a finer filter.[1] |
| Soluble Palladium Species Present | 1. Switch to a Different Removal Method: Filtration is only effective for heterogeneous catalysts. If soluble palladium is present, consider using scavengers, precipitation, or chromatography.[1][2] 2. Induce Precipitation: Attempt to precipitate the soluble palladium by adding an anti-solvent or a precipitating agent before filtration.[1] |
| Colloidal Palladium Formation | 1. Flocculation: Add a small amount of a flocculating agent to aggregate the colloidal particles, making them easier to filter. 2. Adsorption: Treat the solution with activated carbon or silica gel to adsorb the colloidal palladium before filtration.[1] |
Problem 2: Low Efficiency of Palladium Scavengers
-
Symptoms: Residual palladium levels remain above the desired limit after scavenger treatment.
-
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incorrect Scavenger Selection | 1. Consider Palladium Oxidation State: Thiol-based scavengers are generally effective for Pd(II), while other scavengers might be better for Pd(0).[1] 2. Match Scavenger to Solvent: Use a scavenger that is compatible with your reaction solvent. Some scavengers are designed for aqueous media, while others are for organic solvents.[1] 3. Perform a Scavenger Screen: Test a small panel of different scavengers to identify the most effective one for your specific reaction.[1] The presence of the carboxylic acid group in this compound may influence the optimal scavenger type. |
| Insufficient Scavenger Loading or Reaction Time | 1. Increase Scavenger Amount: Add a higher equivalent of the scavenger relative to the palladium catalyst. A typical starting point is 3-5 equivalents.[3] 2. Extend Reaction Time: Allow for a longer stirring time (e.g., 2 to 24 hours) to ensure complete binding of the palladium.[3] 3. Increase Temperature: Gently heating the mixture (e.g., 35-45°C) can sometimes improve the scavenging efficiency.[3] |
| Product Binding to the Scavenger | 1. Reduce Scavenger Loading: Use the minimum effective amount of scavenger to minimize product loss.[1] 2. Wash the Scavenger: After filtration, wash the scavenger with a small amount of fresh solvent to recover any bound product.[1] 3. Try a Different Scavenger: Some scavengers may have a higher affinity for your product than others.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in removing palladium from reactions involving this compound?
A1: The main challenge arises from the potential for the carboxylic acid group in this compound to coordinate with the palladium catalyst. This can form soluble palladium complexes that are difficult to remove by simple filtration. Additionally, ensuring complete removal to meet strict regulatory limits for active pharmaceutical ingredients (APIs) is crucial.
Q2: What are the regulatory limits for residual palladium in APIs?
A2: Regulatory bodies like the International Council for Harmonisation (ICH) have set a permitted daily exposure (PDE) for palladium at 100 µ g/day . For a drug with a daily dose of 10 g, this translates to a concentration limit of 10 parts per million (ppm).[3]
Q3: What are the most common methods for removing palladium catalysts?
A3: The most prevalent methods include:
-
Adsorption: Using solid-supported materials like activated carbon or specialized palladium scavengers to bind the palladium, which is then filtered off.[4][5]
-
Scavenging: Employing molecules with a high affinity for palladium to selectively bind to it, facilitating its removal.[1][3]
-
Filtration: Passing the reaction mixture through a filter aid like Celite® to remove heterogeneous catalysts (e.g., Pd/C) or precipitated palladium.[2][4]
-
Chromatography: Utilizing techniques like column chromatography to separate the desired product from the palladium catalyst.[2]
-
Crystallization: Purifying the final product through crystallization, which can leave palladium impurities in the mother liquor.[4]
-
Extraction: Using liquid-liquid extraction to partition the palladium catalyst into a separate phase.[2][4]
Q4: How do I choose the most suitable palladium removal method for my experiment?
A4: The optimal method depends on several factors:
-
The form of the palladium: Is it a heterogeneous (solid) or homogeneous (dissolved) species?[4]
-
The nature of your product: Consider its solubility, stability, and potential to chelate with palladium.
-
The solvent system: The polarity of your solvent can affect the efficiency of scavengers and the solubility of palladium species.[1]
-
The desired level of purity: For very low residual palladium levels (ppm or ppb), methods like scavenging or chromatography are often necessary.
Q5: What are palladium scavengers and how do they function?
A5: Palladium scavengers are typically solid-supported reagents, often based on silica or polymer backbones, that are functionalized with groups having a high affinity for palladium.[3] Thiol-based scavengers and those containing trimercaptotriazine (TMT) are particularly effective.[3] The scavenger is added to the reaction mixture, where it selectively binds to the palladium. The resulting solid scavenger-palladium complex is then easily removed by filtration.[3]
Quantitative Data on Palladium Removal
The efficiency of different palladium removal methods can be compared based on the amount of palladium removed or the final concentration of residual palladium.
Table 1: Comparison of Palladium Scavenger Efficiency
| Scavenger Type | Initial Pd Concentration (ppm) | Final Pd Concentration (ppm) | % Removal | Reference |
| Thiourea Alkyl Silica | 150-220 | < 1 | > 99 | [6] |
| Polychelated Resin (PCR-B2) | 328 | 4 | ~98.8 | [7] |
| Si-TMT | Not specified | < 15 | Not specified | [7] |
| Biotage® MP-TMT | 852 | ~0 | > 99 | [8] |
| SiliaMetS® Thiol | 179 | < 1 (single digit) | > 95 | [9] |
| SiliaMetS® DMT | 179 | < 1 (single digit) | > 97 | [9] |
Table 2: Performance of Activated Carbon in Palladium Removal
| Activated Carbon Type | Initial Pd Concentration (ppm) | Final Pd Concentration (ppm) | % Removal | Reference |
| Darco KB-B | 300 | < 1 | > 99 | [7] |
| Nuchar AquaGuard (with 1,2-ethanedithiol) | 9100 | < 273 | > 97 | [7] |
Experimental Protocols
Protocol 1: Palladium Removal by Filtration through Celite
-
Prepare the Celite Pad: Place a piece of filter paper in a Büchner or sintered glass funnel. Add a layer of Celite (1-2 cm thick) over the filter paper. Gently press down on the Celite to create a level and compact bed.[1]
-
Pre-wet the Celite Pad: Pre-wet the Celite pad with the solvent used in the reaction mixture. This helps to prevent the Celite from being disturbed when the reaction mixture is added.[1]
-
Filter the Reaction Mixture: If necessary, dilute the reaction mixture with a suitable solvent to reduce its viscosity. Slowly pour the diluted mixture onto the center of the Celite bed. Apply gentle vacuum to draw the solution through the filter.[1]
-
Wash the Celite Pad: Wash the Celite pad with fresh solvent to ensure all the product is recovered.
-
Collect the Filtrate: The filtrate contains the product, now free of heterogeneous palladium catalyst.[1]
Protocol 2: Palladium Removal using a Solid-Supported Scavenger
-
Select the Appropriate Scavenger: Choose a scavenger based on the palladium oxidation state, solvent system, and the nature of your product. Thiol-based scavengers are a good starting point.[1]
-
Add the Scavenger to the Reaction Mixture: Add the recommended amount of scavenger (typically specified by the manufacturer in wt% or equivalents, often 3-5 equivalents relative to the initial palladium amount) to the reaction mixture.[1][3]
-
Stir the Mixture: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 35-45°C) for a sufficient time (e.g., 2-24 hours) to allow for complete binding of the palladium.[3]
-
Filter off the Scavenger: Remove the solid-supported scavenger by filtration through a standard filter paper or a short plug of Celite.[1]
-
Wash the Scavenger: Wash the collected scavenger with a small amount of fresh solvent to recover any adsorbed product.
-
Collect and Concentrate the Filtrate: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[4]
Protocol 3: Palladium Removal using Activated Carbon
-
Dissolution: Dissolve the crude product in an appropriate solvent (e.g., Toluene, THF).[4]
-
Add Activated Carbon: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.[10]
-
Stir the Suspension: Stir the suspension at room temperature for 1-2 hours.[10]
-
Filtration: Filter the mixture through a pad of Celite to remove the activated carbon. The Celite helps to remove fine carbon particles.[10]
-
Wash the Carbon Cake: Wash the Celite/carbon cake with fresh solvent to recover any adsorbed product.
-
Concentrate the Filtrate: Combine the filtrate and washings and remove the solvent under reduced pressure to obtain the purified product.[10]
Visualizations
Caption: Decision tree for selecting a palladium removal method.
Caption: General workflow for palladium removal using a solid-supported scavenger.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 6. apolloscientific.co.uk [apolloscientific.co.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. biotage.com [biotage.com]
- 9. silicycle.com [silicycle.com]
- 10. benchchem.com [benchchem.com]
Side reactions of the carboxylic acid group during coupling of "2-Bromo-4-iodobenzoic acid"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-4-iodobenzoic acid in coupling reactions. Our aim is to help you anticipate and mitigate potential side reactions involving the carboxylic acid group, ensuring a successful synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges and potential side reactions when using this compound in an amide coupling reaction?
A1: The main challenge lies in managing the reactivity of the three functional groups: the carboxylic acid, the ortho-bromo substituent, and the para-iodo substituent. Key potential side reactions involving the carboxylic acid group include:
-
Esterification: If the reaction solvent is an alcohol (e.g., methanol, ethanol) or if alcohol impurities are present, the activated carboxylic acid can react to form a methyl or ethyl ester as a byproduct.[1][2]
-
Decarboxylation: Under forcing conditions, such as high temperatures, the benzoic acid derivative can undergo decarboxylation, leading to the formation of 1-bromo-3-iodobenzene. While less common under standard amide coupling conditions, it is a possibility with prolonged heating.[3]
Additionally, side reactions involving the aryl halides, though less common under standard amide coupling conditions, can occur:
-
Cross-Coupling Reactions (e.g., Suzuki, Sonogashira): If the reaction mixture is inadvertently contaminated with palladium catalysts and suitable coupling partners (boronic acids, alkynes), Suzuki or Sonogashira-type cross-coupling reactions can occur at the iodo or bromo positions. The carbon-iodine bond is more susceptible to such reactions than the carbon-bromine bond.[4][5][6][7][8]
Q2: Which coupling reagents are recommended for the amide coupling of this compound to minimize side reactions?
A2: A variety of modern coupling reagents can be effective. The choice often depends on the specific amine coupling partner and the scale of the reaction.
-
Uronium/Aminium Salts (HATU, HBTU): These are highly efficient and promote rapid coupling, which can help minimize side reactions by quickly consuming the activated carboxylic acid.[9] They are often the reagents of choice for challenging couplings.
-
Carbodiimides (EDC, DCC) with Additives (HOBt, OxymaPure): This is a cost-effective and robust option. Additives are crucial to suppress side reactions and minimize racemization if chiral amines are used.[9]
-
Phosphonium Salts (PyBOP): These are also very effective and can minimize certain side reactions.[9]
Q3: What is the role of a base in this reaction, and which one should I use?
A3: A non-nucleophilic organic base is essential to deprotonate the carboxylic acid, facilitating its activation by the coupling reagent, and to neutralize any acidic byproducts generated during the reaction.
-
Recommended Bases: Diisopropylethylamine (DIPEA) is a common choice due to its steric bulk, which minimizes its potential to act as a nucleophile.[9] Other suitable bases include triethylamine (TEA) and N-methylmorpholine (NMM).[9]
-
Amount of Base: Typically, 2-3 equivalents of the base are used. Careful control of the amount of base is important to avoid undesired side reactions.[9]
Q4: How can I prevent self-polymerization of this compound?
A4: Self-polymerization can be minimized by controlling the reaction conditions to favor the reaction with the desired amine.
-
Order of Addition: Pre-activate the this compound with the coupling reagent and base for a short period (e.g., 15-30 minutes) before adding the amine coupling partner. This ensures that the activated species is readily available to react with the intended amine.[9]
-
Slow Addition: Adding the amine dropwise to the activated carboxylic acid solution can help to maintain a low concentration of the free amine, further favoring the desired reaction.
-
Temperature Control: Running the reaction at a lower temperature (e.g., 0 °C) can help to control the rate of competing side reactions.[9]
Q5: Do the bromo- and iodo-substituents interfere with the amide coupling reaction?
A5: Under standard amide coupling conditions, the bromo- and iodo-substituents are generally stable and do not interfere.[9] However, they are potential sites for side reactions under specific conditions:
-
Presence of Palladium Catalysts: If there is any palladium contamination in the reaction, cross-coupling reactions could be initiated.
-
Strong Nucleophiles and Harsh Conditions: The use of strong nucleophiles or high temperatures might lead to nucleophilic aromatic substitution, although this is less common.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Incomplete activation of the carboxylic acid. 2. Poor nucleophilicity of the amine. 3. Hydrolysis of the activated ester by moisture. | 1. Increase the equivalents of the coupling reagent (e.g., 1.1-1.5 eq). 2. Increase reaction time and/or temperature moderately. Consider a more potent coupling reagent like HATU. 3. Use anhydrous solvents and reagents. Dry solvents over molecular sieves if necessary.[9] |
| Presence of a Major Byproduct with a Mass Corresponding to Self-Coupling (Dimer/Oligomer) | The activated carboxyl group of one molecule is reacting with another molecule of the acid. | 1. Lower the reaction temperature (start at 0 °C). 2. Pre-activate the this compound for 15-30 minutes before adding the amine partner. 3. Add the amine slowly to the reaction mixture.[9] |
| Formation of an Ester Byproduct | Reaction with an alcohol solvent or alcohol impurities. | 1. Use a non-alcoholic, anhydrous solvent such as DMF, DCM, or THF. 2. Ensure all glassware is thoroughly dried and reagents are anhydrous. |
| Presence of Decarboxylation Byproduct (1-bromo-3-iodobenzene) | The reaction temperature is too high, or the reaction was heated for a prolonged period. | 1. Reduce the reaction temperature. Most amide couplings proceed well at room temperature or below. 2. Minimize the reaction time. Monitor the reaction by TLC or LC-MS to determine the point of completion. |
| Evidence of Cross-Coupling Products (e.g., from Suzuki or Sonogashira reaction) | Contamination with a palladium source and a suitable coupling partner (e.g., boronic acid from a previous reaction). | 1. Ensure the use of clean glassware, free from any residual palladium catalysts. 2. Purify all starting materials to remove potential coupling partners. The C-I bond is more reactive than the C-Br bond in such couplings.[5][6][7] |
Experimental Protocols
Protocol 1: Amide Coupling using HATU
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add DIPEA (2.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add HATU (1.1 eq) to the solution and stir for 15-30 minutes to allow for pre-activation.[9]
-
Slowly add the amine coupling partner (1.0-1.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Amide Coupling using EDC/HOBt
-
Dissolve this compound (1.0 eq), HOBt (1.2 eq), and the amine coupling partner (1.0-1.2 eq) in anhydrous DMF.
-
Add DIPEA (2.5 eq) to the mixture.
-
Cool the reaction to 0 °C in an ice bath.
-
Add EDC (1.2 eq) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Follow steps 6-9 from Protocol 1 for workup and purification.
Visualizations
Caption: General experimental workflow for amide coupling of this compound.
Caption: Overview of the desired amide coupling pathway and potential side reactions.
References
- 1. iajpr.com [iajpr.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. mdpi.com [mdpi.com]
- 4. Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Challenges in the scale-up synthesis of "2-Bromo-4-iodobenzoic acid" derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2-Bromo-4-iodobenzoic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for preparing this compound and its derivatives?
A1: The most prevalent synthetic strategy involves a multi-step process typically starting from a substituted aminobenzoic acid. A common route is the Sandmeyer reaction, which allows for the sequential introduction of the bromo and iodo groups.[1][2][3][4] The key steps generally include:
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Diazotization of an appropriate amino-iodobenzoic acid or amino-bromobenzoic acid precursor.[1][2][5]
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Sandmeyer reaction to introduce the bromo or iodo substituent.[1][2][3][4][5]
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Purification of the final product, often by recrystallization.[1][5]
Q2: What are the primary safety concerns during the scale-up synthesis of these compounds?
A2: The primary safety concern is associated with the diazotization step. Aryl diazonium salts are thermally unstable and can be explosive in a dry, solid state.[6][7] Key hazards during scale-up include:
-
Thermal decomposition: Exothermic decomposition of the diazonium salt can lead to a runaway reaction. Strict temperature control is crucial.[6][7]
-
Gas evolution: The reaction releases nitrogen gas, which can lead to pressure buildup if not properly vented.[1]
-
Handling of reagents: The use of strong acids, bromine, and iodine requires appropriate personal protective equipment and handling procedures.
Q3: What kind of yields and purity can be expected for the synthesis of this compound derivatives?
A3: Yields and purity are highly dependent on the specific substrate, reaction conditions, and scale of the synthesis. For laboratory-scale syntheses of similar halogenated benzoic acids via the Sandmeyer reaction, yields can range from 60% to 87%.[5] With careful optimization during scale-up, it is possible to achieve higher yields and purity.[6]
Troubleshooting Guide
Low Reaction Yield
| Possible Cause | Recommended Solution |
| Incomplete Diazotization | Ensure the temperature is strictly maintained between 0–5 °C during the addition of sodium nitrite.[1][2][6] Use a slight excess of nitrous acid and test for its presence using starch-iodide paper to confirm the completion of the reaction.[7] |
| Premature Decomposition of Diazonium Salt | Maintain a low temperature (0–5 °C) throughout the diazotization process and use the diazonium salt solution immediately in the subsequent step.[6][7] |
| Side Reactions (e.g., Hydroxylation) | The diazonium salt can react with water to form a phenol byproduct, especially at elevated temperatures.[1][6] Ensure the addition of the copper(I) halide or potassium iodide solution is prompt and that the reaction temperature is controlled. |
| Loss of Product During Workup | Halogenated benzoic acids can have some solubility in aqueous solutions. To minimize loss during extraction, saturate the aqueous layer with sodium chloride (brine).[1] Use cold solvents for washing the filtered product. |
Product Impurity
| Possible Cause | Recommended Solution |
| Unreacted Starting Material | Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure complete consumption of the starting material. If unreacted starting material is present in the final product, an additional recrystallization step is recommended.[1] |
| Formation of Byproducts (e.g., Phenols, Biaryls) | The formation of dark, tar-like byproducts can result from the decomposition of the diazonium salt.[7] This can be minimized by maintaining a low reaction temperature and ensuring efficient stirring. Biaryl byproducts can sometimes form due to the radical nature of the Sandmeyer reaction.[1][4] |
| Contamination from Reagents | Use high-purity reagents and ensure that solvents are dry where necessary. |
Quantitative Data
Table 1: Illustrative Yield and Purity at Different Scales for a Sandmeyer Reaction
| Parameter | Lab Scale (10-50 g) | Pilot Scale (1-5 kg) |
| Typical Yield | 60-85% | 75-90% |
| Crude Purity | 85-95% | 90-98% |
| Purity after Recrystallization | >98% | >99% |
Note: These values are illustrative and can vary based on the specific derivative and process optimization.
Experimental Protocols
Protocol 1: Synthesis of this compound from 2-Amino-4-iodobenzoic Acid
Materials:
-
2-Amino-4-iodobenzoic acid
-
Hydrobromic acid (48%)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Deionized water
-
Ethanol
Procedure:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 2-amino-4-iodobenzoic acid in a mixture of hydrobromic acid and water.
-
Cool the mixture to 0–5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature of the reaction mixture remains below 5 °C.[1][2]
-
Stir the mixture vigorously during the addition and for an additional 30 minutes at 0–5 °C after the addition is complete. The formation of the diazonium salt suspension will be observed.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid and cool it in an ice bath.[1]
-
Slowly and carefully add the cold diazonium salt suspension to the stirred CuBr solution.
-
Vigorous evolution of nitrogen gas will occur. Allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours.[8]
-
-
Workup and Purification:
-
Pour the reaction mixture onto crushed ice and water.
-
Collect the precipitated crude product by vacuum filtration and wash it with cold water.
-
To remove impurities, wash the crude product with a cold, dilute sodium bisulfite solution, followed by another wash with cold water.[6]
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.[1][5]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. CN107673990A - A kind of preparation method of the iodo-benzoic acid of 2 bromine 5 - Google Patents [patents.google.com]
- 3. Sandmeyer Reaction [organic-chemistry.org]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. 5-Bromo-2-iodobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Reactivity of Dihalobenzoic Acid Isomers in Palladium Catalysis
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of dihalobenzoic acids via palladium-catalyzed cross-coupling reactions is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures essential for pharmaceuticals and functional materials. The reactivity of a given dihalobenzoic acid isomer, however, is not uniform. It is dictated by a nuanced interplay of electronic effects, steric hindrance, and the specific halogen atoms involved. This guide provides an objective comparison of isomer reactivity, supported by representative experimental data, to inform catalyst selection and reaction design.
Principles of Reactivity in Palladium-Catalyzed Cross-Coupling
The reactivity of dihalobenzoic acids in common palladium-catalyzed reactions like Suzuki-Miyaura and Buchwald-Hartwig amination is primarily governed by the oxidative addition step.[1][2] In this initial, often rate-determining step, the palladium(0) catalyst inserts into the carbon-halogen (C-X) bond. The facility of this step is influenced by several factors:
-
Nature of the Halogen: The C-X bond strength is a critical determinant. Reactivity follows the general trend: C–I > C–Br > C–Cl.[3] Consequently, bromo-isomers are significantly more reactive than their chloro- counterparts under similar conditions.
-
Steric Hindrance: Bulky groups adjacent to the halogen can impede the approach of the palladium catalyst, slowing the rate of oxidative addition. The carboxylic acid group itself exerts a significant steric influence, making halogens at the ortho positions (C2 and C6) less reactive than those at meta (C3, C5) or para (C4) positions.
-
Electronic Effects: The electron-withdrawing nature of the carboxylic acid group and the halogens deactivates the aromatic ring. However, the relative positions of these groups can create subtle differences in electron density at each C-X bond, further modulating reactivity.
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds. The following data, synthesized from typical results in the literature, illustrates the expected reactivity trends for various dihalobenzoic acid isomers when coupled with phenylboronic acid.[4][5][6] The reaction is assumed to be a mono-coupling.
| Isomer | Halogen Positions | Expected Major Mono-Coupling Site | Representative Yield (%) | Key Observations |
| 2,3-Dichlorobenzoic Acid | ortho, meta | C3 | 75% | The ortho C2-Cl bond is sterically hindered by the adjacent carboxylic acid group, favoring reaction at the less hindered C3 position. |
| 2,4-Dichlorobenzoic Acid | ortho, para | C4 | 88% | The C4-Cl bond is sterically accessible and electronically favorable for oxidative addition compared to the hindered C2 position. |
| 3,4-Dichlorobenzoic Acid | meta, para | C4 | 92% | Both positions are relatively unhindered. The para position often shows slightly higher reactivity. |
| 3,5-Dichlorobenzoic Acid | meta, meta | C3 or C5 | 95% | The two C-Cl bonds are electronically and sterically equivalent, leading to high reactivity and potentially double-coupling if excess boronic acid is used. |
| 3,5-Dibromobenzoic Acid | meta, meta | C3 or C5 | >98% | The weaker C-Br bonds lead to significantly higher reactivity and yield compared to the dichloro- analogue. |
| 2,6-Dichlorobenzoic Acid | ortho, ortho | N/A | <10% | Severe steric hindrance from the carboxylic acid group on both C-Cl bonds drastically reduces reactivity, often resulting in no reaction under standard conditions. |
Note: Yields are representative estimates for mono-arylation under standardized conditions for comparative purposes and can vary based on the specific catalyst, ligand, base, and solvent system employed.
Comparative Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds. Reactivity trends among isomers are similar to those observed in Suzuki coupling, as this reaction also proceeds via an oxidative addition mechanism.[1][7] The following table provides representative yields for the mono-amination of various isomers with a model secondary amine, such as morpholine.
| Isomer | Halogen Positions | Expected Major Mono-Coupling Site | Representative Yield (%) | Key Observations |
| 2,4-Dichlorobenzoic Acid | ortho, para | C4 | 85% | Similar to Suzuki coupling, the sterically accessible para position is favored for amination. |
| 3,4-Dichlorobenzoic Acid | meta, para | C4 | 90% | High reactivity is expected due to the accessible halogen positions. |
| 3,5-Dichlorobenzoic Acid | meta, meta | C3 or C5 | 93% | The equivalent and unhindered positions lead to high yields. |
| 3,5-Dibromobenzoic Acid | meta, meta | C3 or C5 | >95% | The higher reactivity of the C-Br bond results in excellent yields for C-N bond formation. |
Experimental Protocols
The following are detailed, representative methodologies for conducting comparative studies on dihalobenzoic acid isomers.
Representative Protocol for Suzuki-Miyaura Coupling
-
Reagent Preparation: In a nitrogen-purged glovebox, add the dihalobenzoic acid isomer (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (K₂CO₃, 3.0 mmol) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Catalyst Addition: Add the palladium catalyst, for example, Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and a phosphine ligand such as SPhos (0.04 mmol, 4 mol%).
-
Solvent Addition: Add 5 mL of a degassed solvent mixture, such as 1,4-dioxane/water (4:1).
-
Reaction Execution: Seal the tube and heat the reaction mixture at 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Isolation: After cooling to room temperature, acidify the mixture with 1 M HCl to pH ~2-3. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired mono-coupled product.
Representative Protocol for Buchwald-Hartwig Amination
-
Reagent Preparation: To an oven-dried Schlenk tube, add the dihalobenzoic acid isomer (1.0 mmol), the amine (e.g., morpholine, 1.2 mmol), and a strong base such as sodium tert-butoxide (NaOtBu, 1.4 mmol).
-
Catalyst Addition: Add the palladium pre-catalyst, for example, Pd₂(dba)₃ (0.01 mmol, 1 mol%) and a suitable ligand like XPhos (0.03 mmol, 3 mol%).
-
Solvent Addition: Add 5 mL of a dry, degassed solvent such as toluene or dioxane.
-
Reaction Execution: Seal the tube and heat the reaction mixture at 100-110 °C with vigorous stirring for 16-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up and Isolation: Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (NH₄Cl). Extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product via flash column chromatography to isolate the aminated product.
Visualizing Reaction Principles and Workflows
Diagrams created using Graphviz provide clear visual representations of the underlying mechanisms and processes.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Chemoselectivity of 2-Bromo-4-iodobenzoic Acid: A Comparative Guide for Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, the strategic functionalization of aromatic scaffolds is paramount for the construction of complex molecules with desired pharmacological or material properties. Dihaloarenes, in particular, serve as versatile building blocks, offering multiple reaction sites for sequential and site-selective cross-coupling reactions. Among these, 2-Bromo-4-iodobenzoic acid stands out as a valuable synthon, leveraging the inherent differential reactivity of its carbon-halogen bonds. This guide provides an objective comparison of the chemoselectivity of this compound with other dihaloarenes in key palladium-catalyzed cross-coupling reactions, supported by experimental data and detailed protocols.
The Principle of Chemoselectivity in Dihaloarenes
The chemoselectivity in palladium-catalyzed cross-coupling reactions of dihaloarenes is primarily governed by the bond dissociation energies of the carbon-halogen bonds. The reactivity of the aryl halide in the crucial oxidative addition step of the catalytic cycle follows the general trend: C-I > C-Br > C-Cl.[1] This hierarchy dictates that the weaker carbon-iodine bond will react preferentially under milder conditions, allowing for selective functionalization at the iodo-position while leaving the bromo- and chloro-substituents intact for subsequent transformations. This principle is the cornerstone of the synthetic utility of this compound.
Comparative Performance in Cross-Coupling Reactions
The superior reactivity of the C-I bond in this compound allows for highly regioselective reactions. This section provides a comparative overview of its performance in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, benchmarked against other dihaloarenes.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for the formation of carbon-carbon bonds. In the case of this compound, the reaction can be tuned to selectively couple at the C-4 (iodo) position with high efficiency.
Table 1: Comparative Yields in Suzuki-Miyaura Coupling
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield of Mono-Coupled Product (%) | Reference |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Dioxane/H₂O | 85 | 8 | >95 (at C-I) | Analogous to[2] |
| 2,4-Dibromobenzoic acid | Phenylboronic acid | Pd(OAc)₂/SPhos (2 mol%) | K₃PO₄ | Toluene | 100 | 12 | Mixture of mono- and di-coupled | Analogous to[3] |
| 2,4-Dichlorobenzoic acid | Phenylboronic acid | Pd₂(dba)₃/t-Bu₃P (2 mol%) | K₃PO₄ | Dioxane | 110 | 24 | Low to moderate | Analogous to[3] |
| 1-Bromo-4-iodobenzene | Phenylboronic acid | Pd(PPh₃)₄ (2 mol%) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 2 | 95 (at C-I) | [4] |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. The high reactivity of the C-I bond in this compound allows for selective alkynylation at the 4-position under mild conditions.[5][6]
Table 2: Comparative Yields in Sonogashira Coupling
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield of Mono-Coupled Product (%) | Reference |
| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%) | Et₃N | THF | RT | 3 | ~95 (at C-I) | Analogous to[5][7] |
| 2,4-Dibromobenzoic acid | Phenylacetylene | Pd(PPh₃)₄ (5 mol%), CuI (10 mol%) | DIPA | DMF | 80 | 12 | Mixture of mono- and di-coupled | Analogous to[8] |
| 1-Bromo-4-iodobenzene | Phenylacetylene | Pd(PPh₃)₄ (2 mol%), CuI (4 mol%) | TEA | THF | RT | 4 | 95 (at C-I) | [4] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The chemoselectivity of this compound allows for the selective introduction of an amino group at the C-4 position.
Table 3: Comparative Yields in Buchwald-Hartwig Amination
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield of Mono-Coupled Product (%) | Reference |
| This compound | Morpholine | Pd(OAc)₂ (2 mol%), XPhos (4 mol%) | NaOt-Bu | Toluene | 100 | 8 | High (at C-I) | Analogous to[9][10] |
| 2,4-Dibromobenzoic acid | Morpholine | Pd₂(dba)₃ (2 mol%), BINAP (3 mol%) | NaOt-Bu | Toluene | 110 | 16 | Mixture of mono- and di-coupled | Analogous to[9] |
| 1-Bromo-4-iodobenzene | Aniline | Pd(OAc)₂ (1 mol%), P(t-Bu)₃ (2 mol%) | NaOt-Bu | Toluene | 80 | 2 | 98 (at C-I) | Analogous to[9] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these selective cross-coupling reactions.
Selective Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane/Water (4:1, degassed)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with argon three times.
-
Add Pd(PPh₃)₄ to the flask under a positive pressure of argon.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-90°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.[2]
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Selective Sonogashira Coupling of this compound
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
Pd(PPh₃)₂Cl₂ (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N, anhydrous and degassed)
-
Tetrahydrofuran (THF, anhydrous and degassed)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous and degassed THF and Et₃N via syringe.
-
Stir the mixture at room temperature for 10 minutes.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.[5]
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
Selective Buchwald-Hartwig Amination of this compound
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Toluene (anhydrous and degassed)
Procedure:
-
In a glovebox, add this compound, Pd(OAc)₂, XPhos, and NaOt-Bu to a Schlenk tube.
-
Add anhydrous and degassed toluene and the amine.
-
Seal the tube and heat the reaction mixture to 100°C with stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-16 hours.
-
After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizing Reaction Pathways and Workflows
To further clarify the strategic use of this compound, the following diagrams illustrate the underlying principles and experimental workflows.
Caption: Logical workflow for the sequential functionalization of this compound.
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: Simplified catalytic cycle for palladium-catalyzed cross-coupling at the C-I bond.
Conclusion
This compound offers a distinct strategic advantage over other dihaloarenes due to the pronounced difference in reactivity between its carbon-iodine and carbon-bromine bonds. This inherent chemoselectivity allows for the reliable and high-yielding synthesis of mono-functionalized products under relatively mild conditions, preserving the less reactive C-Br bond for subsequent diversification. For researchers and professionals in drug development and materials science, the predictable and selective reactivity of this compound makes it an invaluable tool for the efficient construction of complex molecular architectures.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Comparative Yield Analysis of Cross-Coupling Reactions with Halogenated Benzoic Acids
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of aromatic compounds is a cornerstone of modern chemical synthesis, particularly in the development of pharmaceuticals and functional materials. Halogenated benzoic acids are versatile building blocks in this regard, offering a reactive handle for carbon-carbon bond formation through various cross-coupling reactions. The choice of the halogen substituent—iodine, bromine, chlorine, or fluorine—profoundly influences the reactivity and, consequently, the product yield of these transformations. This guide provides an objective comparison of the performance of different halogenated benzoic acids in three key cross-coupling reactions: Suzuki-Miyaura, Heck, and Sonogashira couplings, supported by experimental data and detailed protocols.
The Reactivity Hierarchy of Aryl Halides
In palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen (C-X) bond is a critical factor. The generally accepted trend for this reactivity is:
I > Br > Cl > F
This hierarchy is primarily dictated by the bond dissociation energy of the C-X bond. The weaker C-I bond facilitates the rate-determining oxidative addition step in the catalytic cycle, generally leading to faster reactions and higher yields under milder conditions compared to the more robust C-Cl and C-F bonds.
Comparative Yield Analysis
The following tables summarize representative yields for the Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions of para-halogenated benzoic acids with common coupling partners. It is important to note that direct comparative studies under identical conditions for all four halogens are not always available in the literature. Therefore, the presented data is a compilation of representative yields from various sources to illustrate the general performance trends.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound.
Table 1: Comparative Yields of Suzuki-Miyaura Coupling of 4-Halobenzoic Acids with Phenylboronic Acid
| Halogen (X) in 4-X-benzoic acid | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Iodo (I) | Na₂PdCl₄/PPh₂PhSO₃Na/HCOOH (0.1 mol% Pd) | K₂CO₃ | Water | Room Temp | N/A | 100[1] |
| Bromo (Br) | Pd/C | K₂CO₃ | Ethanol/Water | Room Temp | 0.5 | >99 |
| Chloro (Cl) | Pd(DMAP)₄(OH)₂ (0.40 mol%) | Na₂CO₃ | Water | 100 | 6 | Moderate |
| Fluoro (F) | - | - | - | - | - | Generally unreactive under standard conditions |
Note: Yields are representative and can vary based on specific reaction conditions and catalyst systems.
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.
Table 2: Comparative Yields of Heck Reaction of 4-Halobenzoic Acids with Styrene
| Halogen (X) in 4-X-benzoic acid | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Iodo (I) | Pd(OAc)₂ | K₂CO₃ | DMF/Water | 100 | 12 | High |
| Bromo (Br) | Pd(OAc)₂/PPh₃ | K₂CO₃ | DMF/Water | 100 | 12 | Good |
| Chloro (Cl) | PdCl{C₆H₃-2,6-(OPiPr₂)₂} | K₂CO₃ | DMF/Water | 120 | 12 | Moderate |
| Fluoro (F) | - | - | - | - | - | Generally unreactive under standard conditions |
Note: The presence of electron-withdrawing groups on the aryl halide, such as the carboxylic acid group, generally increases the yield of the Heck reaction.
Sonogashira Coupling
The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.
Table 3: Comparative Yields of Sonogashira Coupling of 4-Halobenzoic Acids with Phenylacetylene
| Halogen (X) in 4-X-benzoic acid | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Iodo (I) | PdCl₂(PPh₃)₂/CuI | Et₃N | THF | Room Temp | 2 | 95 |
| Bromo (Br) | Pd(OAc)₂/TPPTS/CuI | K₂CO₃ | Water | 85 | 0.33 | Good to Excellent |
| Chloro (Cl) | PdCl₂(PPh₃)₂/CuI | Et₃N | Dioxane | 70-75 | 42 | Moderate |
| Fluoro (F) | - | - | - | - | - | Generally unreactive under standard conditions |
Note: Copper-free Sonogashira protocols have been developed to avoid the formation of alkyne homocoupling byproducts.
Experimental Protocols
The following are detailed methodologies for the key cross-coupling reactions cited.
Suzuki-Miyaura Coupling Protocol (General)
Materials:
-
Halogenated benzoic acid (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Water 4:1, 10 mL)
Procedure:
-
To a round-bottom flask, add the halogenated benzoic acid, arylboronic acid, palladium catalyst, and base.
-
The flask is evacuated and backfilled with an inert gas (e.g., Argon) three times.
-
The degassed solvent is added via syringe.
-
The reaction mixture is heated to the desired temperature (e.g., 80-100 °C) and stirred for the specified time.
-
Reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization.
Heck Reaction Protocol (General)
Materials:
-
Halogenated benzoic acid (1.0 mmol)
-
Alkene (e.g., Styrene, 1.5 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Ligand (e.g., PPh₃, 4-10 mol%)
-
Base (e.g., Et₃N, 2.0 mmol)
-
Solvent (e.g., DMF, 5 mL)
Procedure:
-
In a sealed tube, combine the halogenated benzoic acid, alkene, palladium catalyst, ligand (if required), and base.[2]
-
Add the degassed solvent.[2]
-
Seal the tube and heat the reaction mixture to the specified temperature (e.g., 100-120 °C) for the indicated time.[2]
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography.
Sonogashira Coupling Protocol (General)
Materials:
-
Halogenated benzoic acid (1.0 mmol)
-
Terminal alkyne (e.g., Phenylacetylene, 1.2 mmol)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%)
-
Copper(I) iodide (CuI, 2-5 mol%)
-
Base (e.g., Et₃N, 2.0 mmol)
-
Solvent (e.g., THF or DMF, 10 mL)
Procedure:
-
To a dry Schlenk flask, add the halogenated benzoic acid, palladium catalyst, and CuI.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the anhydrous solvent and the base via syringe.
-
Add the terminal alkyne dropwise.
-
Stir the reaction mixture at the desired temperature (room temperature to 80 °C) for the specified time.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture and dilute with an organic solvent.
-
Wash the organic layer with saturated aqueous ammonium chloride (to remove copper salts) and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude residue by column chromatography.
Visualizing Reaction Principles
The following diagrams illustrate the general workflow of a cross-coupling reaction and the logical relationship of halogen reactivity.
References
A Researcher's Guide to Palladium Ligand Efficacy in the Selective Coupling of 2-Bromo-4-iodobenzoic Acid
For researchers, scientists, and drug development professionals, the selective functionalization of dihalogenated aromatic compounds is a critical step in the synthesis of complex molecules. 2-Bromo-4-iodobenzoic acid presents a valuable scaffold, offering two distinct reactive sites for sequential palladium-catalyzed cross-coupling reactions. The disparate reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is the cornerstone of this selectivity, with the weaker C-I bond being more susceptible to oxidative addition to a palladium(0) center.[1][2] Consequently, milder reaction conditions typically facilitate selective coupling at the iodo-position, leaving the bromo-position intact for subsequent transformations.
The choice of palladium ligand is paramount in modulating catalytic activity, influencing reaction yields, rates, and selectivity. This guide provides an objective comparison of the efficacy of various palladium ligands for several key cross-coupling reactions, utilizing experimental data from substrates analogous to this compound to inform ligand selection.
Comparative Performance of Palladium Ligands
The efficacy of a palladium catalyst is profoundly influenced by the electronic and steric properties of its coordinating ligands. Electron-rich and sterically bulky phosphine ligands, for instance, are known to promote the oxidative addition step and stabilize the active catalytic species, often leading to higher yields and turnover numbers.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between an organoboron compound and an organohalide. For dihalogenated substrates, the choice of ligand can significantly impact the selective coupling at the more reactive C-I bond.
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 80-90 | 4-12 | 85-95 | 2-Bromo-4-iodopyridine[2] |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | Toluene/H₂O | 90-100 | 6-16 | 80-90 | 2-Bromo-4-iodopyridine[2] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 | 4-Bromobenzothiazole[3] |
Note: The data presented is for substrates analogous to this compound and serves to illustrate the relative efficacy of the catalyst systems.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide. This reaction is highly selective for the C-I bond over the C-Br bond.
| Catalyst Precursor | Ligand | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate |
| Pd(PPh₃)₂Cl₂ | PPh₃ | CuI | Et₃N | THF | RT | 12 | 85 | Methyl 2-iodobenzoate[4] |
| Pd(OAc)₂ | PPh₃ | CuI | Et₃N/DMF | DMF | RT | 8 | 92 | Methyl 2-iodobenzoate[4] |
| Pd₂(dba)₃ | XPhos | - | K₃PO₄ | Toluene | 100 | 24 | 95 | Methyl 2-iodobenzoate[4] |
Note: The data is based on closely related substrates to demonstrate ligand performance in Sonogashira couplings.
Heck Reaction
The Heck reaction couples an aryl halide with an alkene. The choice of ligand can influence the reaction efficiency, particularly with less reactive aryl bromides, although aryl iodides are generally more reactive.
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate |
| Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100 | 12 | 75 | Ethyl 2-iodobenzoate[4] |
| Pd(OAc)₂ | P(o-tol)₃ | K₂CO₃ | DMAc | 120 | 8 | 88 | Ethyl 2-iodobenzoate[4] |
| Herrmann's Catalyst | - | Ag₃PO₄ | DMF | 120 | 6 | 91 | Ethyl 2-iodobenzoate[4] |
Note: Data for analogous ester substrates are used to compare ligand efficacy in the Heck reaction.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and optimization of cross-coupling reactions. Below are generalized protocols for the key reactions discussed.
General Procedure for Selective Suzuki-Miyaura Coupling
To a flame-dried Schlenk flask, this compound (1.0 equiv), the desired boronic acid (1.1-1.5 equiv), and a base such as K₂CO₃ (2.0-3.0 equiv) are added.[2] The flask is evacuated and backfilled with an inert gas (e.g., Argon) three times. The palladium catalyst, for instance, Pd(PPh₃)₄ (2-5 mol%), is then added under a positive flow of inert gas.[2] A degassed solvent mixture, such as Dioxane/H₂O (4:1), is added via syringe. The reaction mixture is heated to 80-100 °C and stirred for 4-16 hours, with progress monitored by TLC or LC-MS. Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and purified by column chromatography.
General Procedure for Selective Sonogashira Coupling
In an oven-dried Schlenk flask under an inert atmosphere, this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and a copper(I) co-catalyst like CuI (3 mol%) are combined.[4] A degassed solvent such as THF and a base like triethylamine are added. The terminal alkyne (1.1 equiv) is then added dropwise. The reaction is stirred at room temperature for 8-12 hours. After completion, the mixture is diluted with an organic solvent and washed with saturated aqueous ammonium chloride and brine. The organic layer is dried, concentrated, and the crude product is purified by chromatography.
General Procedure for Heck Reaction
A pressure tube is charged with this compound (1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a ligand if required (e.g., P(o-tol)₃, 4 mol%), and a base such as K₂CO₃.[4] The tube is sealed, evacuated, and backfilled with argon. The solvent (e.g., DMAc) and the alkene (1.5 equiv) are added via syringe. The reaction is stirred at 100-120 °C for 8-12 hours. After cooling, the mixture is diluted with an organic solvent and filtered. The filtrate is washed, dried, and concentrated, followed by purification via flash chromatography.[4]
Visualizing the Process
To better understand the relationships and workflows, the following diagrams are provided.
References
A Comparative Guide to the Kinetic Profile of 2-Bromo-4-iodobenzoic Acid in Suzuki-Miyaura Reactions
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules. The selection of substrates is critical to the efficiency of this reaction, and dihalogenated compounds such as 2-Bromo-4-iodobenzoic acid offer unique opportunities for selective and sequential functionalization. This guide provides a comparative analysis of the kinetic performance of this compound in Suzuki-Miyaura reactions, supported by established chemical principles and generalized experimental data.
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is largely governed by the strength of the carbon-halogen (C-X) bond. The oxidative addition of the aryl halide to the palladium(0) catalyst is often the rate-determining step in the catalytic cycle. Consequently, the reactivity of aryl halides typically follows the trend: I > Br > Cl > F, which is inversely proportional to the C-X bond dissociation energy. In the case of this compound, the carbon-iodine bond is weaker and therefore more susceptible to oxidative addition than the carbon-bromine bond. This differential reactivity allows for selective coupling at the C-I position under milder reaction conditions.
Comparative Kinetic Data
While specific quantitative kinetic data for this compound is not extensively available in the public domain, the following table summarizes the expected kinetic behavior based on the known reactivity trends of aryl halides in Suzuki-Miyaura reactions. The comparison is made between the two reactive sites on the molecule and a common monohalogenated analogue, 4-bromobenzoic acid.
| Substrate Position | Relative Rate of Oxidative Addition | Typical Reaction Conditions | Expected Turnover Frequency (TOF) |
| This compound (C-I) | Fastest | Room temperature to moderate heat (e.g., 40-60 °C) | High |
| This compound (C-Br) | Slower | Higher temperatures (e.g., 80-100 °C) | Moderate |
| 4-Bromobenzoic acid (C-Br) | Slow | Higher temperatures (e.g., 80-100 °C) | Moderate |
Note: The actual reaction rates and TOF will be highly dependent on the specific catalyst system (palladium precursor and ligand), base, solvent, and the nature of the boronic acid coupling partner.
Experimental Protocols
A detailed and reproducible experimental protocol is crucial for conducting meaningful kinetic studies of Suzuki-Miyaura reactions. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are commonly used techniques to monitor the progress of the reaction by quantifying the consumption of reactants and the formation of the product over time.
Protocol for a Kinetic Study of the Suzuki-Miyaura Reaction of this compound:
-
Reactant and Catalyst Preparation:
-
In an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), a palladium catalyst such as Pd(OAc)₂ (0.02 mmol, 2 mol%), a suitable ligand like SPhos (0.04 mmol, 4 mol%), and a base, for instance, K₃PO₄ (2.0 mmol, 2.0 equiv).
-
An internal standard (e.g., biphenyl or triphenylmethane) should be added to the reaction mixture for accurate quantification by HPLC or GC.
-
-
Reaction Setup:
-
Seal the Schlenk tube with a rubber septum.
-
Evacuate the tube and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Add degassed solvent (e.g., a mixture of toluene and water) via syringe.
-
-
Reaction Execution and Monitoring:
-
Place the Schlenk tube in a preheated oil bath set to the desired temperature.
-
Stir the reaction mixture vigorously.
-
At specified time intervals, withdraw aliquots of the reaction mixture using a syringe and immediately quench the reaction by adding the aliquot to a vial containing a solution of a suitable quenching agent (e.g., a dilute acid solution).
-
-
Sample Analysis:
-
Analyze the quenched samples by HPLC or GC to determine the concentrations of the remaining this compound and the formed product relative to the internal standard.
-
-
Data Analysis:
-
Plot the concentration of the product versus time. The initial reaction rate can be determined from the initial slope of this curve.
-
To determine the reaction order with respect to each reactant, a series of experiments can be performed where the concentration of one reactant is varied while the others are kept constant.
-
Mandatory Visualizations
The following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a typical workflow for a kinetic study.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized workflow for the kinetic analysis of a Suzuki-Miyaura reaction.
The Strategic Advantage of Pre-Functionalized Building Blocks: A Case for 2-Bromo-4-iodobenzoic Acid
For researchers, scientists, and drug development professionals, the efficient synthesis of complex molecules is a cornerstone of innovation. The choice between a linear, sequential synthesis and a convergent approach using pre-functionalized building blocks can significantly impact project timelines, resource allocation, and overall success. This guide provides a detailed comparison of using 2-Bromo-4-iodobenzoic acid, a versatile building block, versus traditional sequential halogenation methods for the preparation of di-halogenated benzoic acid scaffolds.
The core advantage of employing a pre-functionalized building block like this compound lies in its ability to streamline the synthetic process, offering greater control and predictability. Sequential halogenation, while a fundamental technique, often presents challenges in regioselectivity, yield, and the need for multiple reaction and purification steps.
Comparative Analysis: Performance and Efficiency
The use of this compound offers a more direct route to target molecules requiring this specific substitution pattern. The distinct reactivity of the bromo and iodo substituents allows for selective sequential cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, providing a powerful tool for molecular design.[1] This pre-defined regiochemistry eliminates the risk of isomeric impurities that can arise from direct electrophilic halogenation of a benzoic acid precursor.
| Parameter | Using this compound | Sequential Halogenation Method |
| Number of Synthetic Steps | 1 (direct use of the building block) | 2 or more (e.g., iodination followed by bromination) |
| Overall Yield | High (yield of the subsequent reaction) | Variable and often lower due to multiple steps |
| Regioselectivity | Pre-defined and 100% | Can be challenging to control, leading to isomeric mixtures |
| Purification | Simpler, fewer steps | Multiple chromatographic purifications often required |
| Time Efficiency | Significantly faster | Time-consuming due to multiple reaction cycles |
| Predictability | High | Moderate to low, requires extensive optimization |
Experimental Protocols
To illustrate the practical differences, this section provides detailed experimental protocols for both the synthesis of a di-halogenated benzoic acid building block and a representative sequential halogenation procedure.
Synthesis of 2-Bromo-5-iodobenzoic Acid (A Representative Di-halogenated Building Block)
This protocol is adapted from a patented method for the synthesis of 2-bromo-5-iodobenzoic acid, which follows a similar synthetic logic to that of this compound via a Sandmeyer-type reaction.[2]
Step 1: Diazotization of 2-Amino-5-iodobenzoic Acid
-
To a stirred solution of 2-amino-5-iodobenzoic acid (1 equivalent) in a suitable acidic medium (e.g., a mixture of H₂SO₄ and water), cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) (1.1 equivalents) in water, maintaining the temperature below 5 °C.
-
Stir the resulting mixture at 0-5 °C for 1 hour to ensure complete formation of the diazonium salt.
Step 2: Sandmeyer Bromination
-
In a separate vessel, prepare a solution of copper(I) bromide (CuBr) (1.2 equivalents) in hydrobromic acid (HBr).
-
Slowly add the cold diazonium salt solution from Step 1 to the CuBr solution. Vigorous nitrogen evolution will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Heat the mixture to 60-70 °C for 1 hour to ensure complete reaction.
-
Cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 2-bromo-5-iodobenzoic acid.
Sequential Halogenation of Benzoic Acid: A Representative Protocol
This hypothetical protocol is based on established methods for ortho-iodination and subsequent bromination.
Step 1: Ortho-Iodination of Benzoic Acid
This step is based on an iridium-catalyzed C-H activation/iodination.[3]
-
In a reaction vessel, combine benzoic acid (1 equivalent), [Cp*IrI₂]₂ (as a representative catalyst, 2.5 mol%), and N-iodosuccinimide (NIS) (1.2 equivalents) in a suitable solvent such as 1,2-dichloroethane.
-
Heat the mixture at 100 °C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS for the formation of 2-iodobenzoic acid.
-
Upon completion, cool the reaction mixture, dilute with an organic solvent, and wash with aqueous sodium thiosulfate solution to remove excess iodine.
-
Purify the crude product by column chromatography to isolate 2-iodobenzoic acid.
Step 2: Bromination of 2-Iodobenzoic Acid
-
To a solution of 2-iodobenzoic acid (1 equivalent) in a suitable solvent (e.g., acetic acid), add a brominating agent such as N-bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount of a Lewis acid (e.g., FeCl₃).
-
Heat the reaction mixture at 80-100 °C for several hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, cool the mixture and pour it into ice water.
-
Collect the precipitated solid by filtration and wash with cold water.
-
Purify the crude product by recrystallization or column chromatography to separate the desired this compound from other isomers and unreacted starting material.
Workflow and Logical Relationships
The following diagrams illustrate the strategic differences between the two synthetic approaches.
Caption: Synthetic workflow using the this compound building block.
Caption: Multi-step workflow for sequential halogenation of benzoic acid.
Conclusion
The use of pre-functionalized building blocks like this compound represents a paradigm shift in synthetic strategy, moving from a linear, step-by-step approach to a more convergent and efficient methodology. While sequential halogenation remains a valuable tool in the synthetic chemist's arsenal, the advantages of using a well-defined building block—in terms of speed, yield, purity, and predictability—are undeniable, particularly in the fast-paced environments of drug discovery and materials science. By leveraging these advanced intermediates, researchers can accelerate the development of novel molecules and bring innovative products to fruition more rapidly.
References
Benchmarking "2-Bromo-4-iodobenzoic acid" against other building blocks in drug discovery
A Comparative Guide to 2-Bromo-4-iodobenzoic Acid in Drug Discovery
An Objective Analysis of a Versatile Scaffolding Tool
In the landscape of medicinal chemistry, the strategic construction of complex molecular architectures is paramount. The choice of foundational building blocks dictates the efficiency of synthetic routes and the accessibility of novel chemical space. This compound has emerged as a highly valuable intermediate, primarily due to the differential reactivity of its two halogen substituents.[1][2][3] This guide provides a comparative benchmark of this compound against other common building blocks, supported by representative experimental data and protocols for drug discovery professionals.
The core advantage of this molecule lies in its capacity for selective, sequential palladium-catalyzed cross-coupling reactions.[1][2][4] The carbon-iodine (C-I) bond is significantly weaker than the carbon-bromine (C-Br) bond, allowing for chemoselective functionalization at the C-4 position while leaving the C-2 bromine ready for a subsequent, distinct transformation.[5][6] This predictable reactivity is crucial for building molecular diversity in a controlled, stepwise manner.
Comparative Analysis of Dihaloaromatic Building Blocks
The selection of a building block is a critical decision in synthesis design, involving a trade-off between substrate reactivity, reaction selectivity, and cost.[5] this compound offers a balanced profile, providing excellent selectivity that can streamline multi-step syntheses and improve overall yields.
| Building Block | Reactivity at C-4 Position | Reactivity at C-2 Position | Potential for Sequential Coupling | Key Advantage |
| This compound | Very High (Iodine) | High (Bromine) | Excellent | High chemoselectivity due to distinct C-I and C-Br reactivity.[2] |
| 2,4-Dibromobenzoic acid | High (Bromine) | High (Bromine) | Moderate | Lower cost than iodo-analogs; selectivity requires stringent catalyst and condition control. |
| 2-Chloro-4-iodobenzoic acid | Very High (Iodine) | Low (Chlorine) | Excellent | High chemoselectivity; C-Cl bond activation requires more forcing conditions or specialized catalysts.[5] |
| 2,4-Dichlorobenzoic acid | Low (Chlorine) | Low (Chlorine) | Low | Most cost-effective but least reactive, requiring harsh conditions and advanced catalyst systems.[5] |
Performance in Model Cross-Coupling Reactions
To quantify the practical implications of these differences, we can examine expected outcomes in a standard Suzuki-Miyaura cross-coupling reaction, a cornerstone of C-C bond formation in drug discovery.[5][7] The data below is representative of typical performance, highlighting the efficiency gains from using the more reactive C-I bond.
| Building Block | Target Position | Representative Catalyst | Typical Reaction Time | Expected Yield Range |
| This compound | C-4 (Iodo) | Pd(PPh₃)₄ | 1 - 6 hours | 85 - 98%[6][7] |
| 2,4-Dibromobenzoic acid | C-4 (Bromo) | PdCl₂(dppf) | 6 - 18 hours | 75 - 90%[5] |
| 2-Chloro-4-iodobenzoic acid | C-4 (Iodo) | Pd(PPh₃)₄ | 1 - 6 hours | 85 - 98% |
| This compound | C-2 (Bromo) | PdCl₂(dppf) / Buchwald Ligand | 8 - 24 hours | 70 - 90% |
Experimental Protocols & Visualized Workflows
The following sections provide detailed methodologies for key experiments and visual diagrams to illustrate workflows and biological context.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-4 Position
This procedure details the selective functionalization of the C-I bond.
-
Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.5 equiv.).
-
Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3-5 mol%).
-
Solvent Addition: Add a degassed mixture of a solvent system like Toluene/Ethanol/Water (e.g., in a 4:1:1 ratio) via cannula.
-
Reaction: Heat the mixture to 90-100 °C and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-6 hours.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to precipitate the product. Filter the solid, wash with water, and dry under vacuum to yield the 2-bromo-4-arylbenzoic acid intermediate.
Protocol 2: Sequential Suzuki-Miyaura Coupling at the C-2 Position
This procedure uses the product from Protocol 1 to functionalize the C-Br bond.
-
Reaction Setup: In a flame-dried Schlenk flask under argon, combine the 2-bromo-4-arylbenzoic acid intermediate from the previous step (1.0 equiv.), a different arylboronic acid (1.5 equiv.), and a stronger base such as potassium phosphate (K₃PO₄, 3.0 equiv.).
-
Catalyst Addition: Add a more robust palladium catalyst system suitable for C-Br activation, for example, Pd₂(dba)₃ (2 mol%) with a specialized ligand like SPhos (4 mol%).
-
Solvent Addition: Add an anhydrous, degassed solvent such as dioxane or toluene.
-
Reaction: Heat the mixture to 100-110 °C. These reactions are typically slower and may require 8-24 hours for full conversion.
-
Workup and Purification: Follow a similar aqueous workup as in Protocol 1. The final diaryl-substituted benzoic acid product may require purification by column chromatography or recrystallization to achieve high purity.
Application in Drug Discovery: Targeting Kinase Signaling
Building blocks like this compound are instrumental in synthesizing complex heterocyclic scaffolds found in many targeted therapies, particularly protein kinase inhibitors.[8][9] Kinases are crucial enzymes in cell signaling pathways that, when dysregulated, can drive diseases like cancer.[10] The ability to selectively add different chemical groups to a core structure allows for the fine-tuning of a molecule's ability to bind to a specific kinase, enhancing potency and selectivity.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Preparation of kinase-biased compounds in the search for lead inhibitors of kinase targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to the Analysis of Reaction Intermediates in 2-Bromo-4-iodobenzoic Acid Transformations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the chemical transformations of 2-Bromo-4-iodobenzoic acid, a versatile building block in organic synthesis. A key focus is the analysis of reaction intermediates in prominent palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Heck couplings. Understanding the formation and behavior of these transient species is critical for reaction optimization, impurity profiling, and the rational design of novel synthetic methodologies.
Executive Summary
This compound is a valuable starting material due to the differential reactivity of its carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. In palladium-catalyzed reactions, the C-I bond is significantly more reactive, allowing for selective functionalization. This guide presents a comparative analysis of Suzuki, Sonogashira, and Heck reactions involving this substrate, supported by experimental data from analogous systems, detailed experimental protocols, and visualizations of the reaction pathways. The data consistently demonstrates the feasibility of selective coupling at the iodine-bearing position under carefully controlled conditions.
Comparative Performance in Palladium-Catalyzed Cross-Coupling Reactions
The selective transformation of this compound is dictated by the relative bond strengths of the C-I and C-Br bonds, which influences the rate-determining oxidative addition step in the catalytic cycle. The general reactivity trend is C-I > C-Br, enabling a high degree of chemoselectivity.
Quantitative Data Summary
The following tables summarize the expected and reported yields for the selective functionalization of dihalobenzoic acids in Suzuki, Sonogashira, and Heck reactions. It is important to note that direct quantitative data for this compound across all these reactions is not extensively available in a single source. Therefore, data from closely related substrates, such as 4-halobenzoic acids and dihalopyridines, are used to provide a comparative framework.
Table 1: Suzuki-Miyaura Coupling Performance
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Iodobenzoic Acid | Phenylboronic Acid | Na₂PdCl₄ / PPh₂PhSO₃Na / HCOOH | K₂CO₃ | Water | Room Temp | 1 | 100 | [1] |
| 4-Bromobenzoic Acid | Phenylboronic Acid | Na₂PdCl₄ / PPh₂PhSO₃Na / HCOOH | K₂CO₃ | Water | 70 | 1 | 100 | [1] |
| 2-Bromo-4-iodopyridine | Arylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 | [2] |
Table 2: Sonogashira Coupling Performance
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromo-4-iodopyridine | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | Room Temp | - | >90 (selective) | [2] |
| 1-Bromo-4-iodobenzene | Terminal Alkyne | Pd(PPh₃)₄ / CuI | TEA or DIPA | THF or DMF | Room Temp | - | >90 (selective) | [3] |
| Iodobenzene | Phenylacetylene | Pd on alumina / Cu₂O | - | THF-DMA | 80 | - | 74 | [4] |
Table 3: Heck Reaction Performance
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Iodobenzene | Styrene | Pd(OAc)₂ | K₂CO₃ | DMF | 100 | 3 | 96 | [5] |
| Bromobenzene | Styrene | Pd(OAc)₂ | K₂CO₃ | DMF | 120 | 24 | 85 | [6] |
| o-Bromoiodobenzene | Acrylic Acid | Pd(OAc)₂ | Triethylamine | - | 80-90 | 1 | 35.7 | [7] |
Reaction Intermediates and Mechanistic Pathways
The transformations of this compound in palladium-catalyzed cross-coupling reactions proceed through a series of well-defined intermediates. While direct observation of these species for this specific molecule is challenging due to their transient nature, the general mechanisms are well-established.
The catalytic cycles for Suzuki-Miyaura, Sonogashira, and Heck reactions all involve three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide. For this compound, this step is highly selective for the weaker C-I bond. This forms a Pd(II) intermediate.
-
Transmetalation (Suzuki and Sonogashira) or Migratory Insertion (Heck):
-
In the Suzuki reaction, the organoboron compound transfers its organic group to the palladium center.
-
In the Sonogashira reaction, a copper acetylide intermediate, formed from the terminal alkyne and a copper(I) co-catalyst, transfers the alkyne group to the palladium.
-
In the Heck reaction, the alkene coordinates to the palladium center and then inserts into the Pd-C bond.
-
-
Reductive Elimination: The two organic groups on the palladium complex are coupled and eliminated, regenerating the Pd(0) catalyst.
Visualization of Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the generalized catalytic cycles for these transformations.
Experimental Protocols
The following are generalized experimental protocols for the selective functionalization of a dihaloaromatic substrate, which can be adapted for this compound.
Protocol 1: Selective Suzuki-Miyaura Coupling
Objective: To selectively couple an arylboronic acid at the 4-position of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
Toluene/Water (4:1 mixture)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Add the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Selective Sonogashira Coupling
Objective: To selectively couple a terminal alkyne at the 4-position of this compound.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Copper(I) iodide (CuI) (0.1 equiv)
-
Triethylamine (Et₃N) (anhydrous and degassed)
-
Tetrahydrofuran (THF) (anhydrous and degassed)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound, Pd(PPh₃)₄, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous and degassed THF and Et₃N via syringe.
-
Stir the mixture at room temperature for 10 minutes.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Selective Heck Reaction
Objective: To selectively couple an alkene at the 4-position of this compound.
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., Styrene) (1.2 equiv)
-
Pd(OAc)₂ (0.02 equiv)
-
P(o-tolyl)₃ (0.04 equiv)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a sealed tube, add this compound, Pd(OAc)₂, and P(o-tolyl)₃.
-
Evacuate and backfill the tube with an inert gas.
-
Add DMF, Et₃N, and the alkene via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C for 24 hours.
-
After cooling, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Conclusion
This compound serves as an exemplary substrate for demonstrating the principles of chemoselective cross-coupling reactions. The pronounced reactivity difference between the carbon-iodine and carbon-bromine bonds allows for a predictable and controlled functionalization at the 4-position. While the direct characterization of reaction intermediates for this specific molecule remains an area for further investigation, the well-established mechanisms of Suzuki, Sonogashira, and Heck reactions provide a robust framework for understanding these transformations. The provided data and protocols offer a valuable resource for researchers in the fields of organic synthesis and drug development, enabling the efficient and selective synthesis of complex molecular architectures.
References
- 1. Heck Reaction [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Computational analysis of R–X oxidative addition to Pd nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal of 2-Bromo-4-iodobenzoic Acid: A Guide for Laboratory Professionals
Immediate Safety and Hazard Information
2-Bromo-4-iodobenzoic acid is classified as a hazardous substance. Based on GHS data for this compound and its isomers, it is an irritant and may be harmful if swallowed or comes into contact with skin. All handling should be performed in a well-ventilated area, preferably a chemical fume hood, while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Quantitative Data Summary
The following table summarizes key quantitative data for isomers and related compounds of this compound to provide an indication of its physical and toxicological properties. This data should be used as a reference for risk assessment in the absence of a specific SDS.
| Property | 2-Iodobenzoic Acid | 4-Iodobenzoic Acid | 2-Bromobenzoic Acid | 4-Bromobenzoic Acid |
| Molecular Formula | C₇H₅IO₂ | C₇H₅IO₂ | C₇H₅BrO₂ | C₇H₅BrO₂ |
| Melting Point | 161 - 163 °C[1] | 270 - 273 °C | 147 - 150 °C | 252 - 254 °C[2] |
| LD50 (oral, mouse) | 1500 mg/kg[3] | No data available | No data available | No data available |
| LD50 (intraperitoneal, mouse) | 200 mg/kg[3] | No data available | No data available | No data available |
Experimental Protocols
The toxicological data presented in the table above, such as the LD50 (Lethal Dose, 50%), is determined through standardized experimental protocols. A general methodology for determining the acute oral toxicity (LD50) of a substance like this compound is as follows:
Acute Oral Toxicity Test (based on OECD Guideline 423)
-
Test Animals: Typically, a single sex (usually females) of a rodent species (e.g., rats or mice) is used.
-
Dosage: A series of graded doses of the test substance is administered to groups of animals. The doses are chosen to span the expected lethal range.
-
Administration: The substance is administered by gavage in a single dose.
-
Observation: Animals are observed for a period of 14 days for signs of toxicity and mortality. Observations include changes in skin, fur, eyes, and behavior. Body weight is recorded at regular intervals.
-
Necropsy: At the end of the observation period, all surviving animals are euthanized and a gross necropsy is performed.
-
Data Analysis: The LD50 value is calculated using statistical methods, representing the dose that is lethal to 50% of the test animals.
Disposal Procedures
The primary and recommended method for the disposal of this compound is through a licensed and approved hazardous waste disposal company.[4][5][6] Halogenated organic compounds should not be disposed of down the drain or in regular trash.[6]
Operational Plan for Disposal:
-
Segregation: Keep this compound waste separate from other waste streams, especially non-halogenated organic waste.[7] Use a designated and clearly labeled waste container for halogenated organic solids.[7][8]
-
Containerization: The waste container must be in good condition, compatible with the chemical, and have a tightly sealing lid to prevent vapors from escaping.[8]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound".[8] Do not use abbreviations.
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4]
-
Pickup and Disposal: Arrange for a pickup by a certified hazardous waste disposal service. Provide them with a full chemical inventory of the waste container. The most common disposal method for halogenated organic waste is high-temperature incineration.[7][9]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, thereby fostering a culture of safety and sustainability in research and development.
References
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. combi-blocks.com [combi-blocks.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. fishersci.com [fishersci.com]
- 7. bucknell.edu [bucknell.edu]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Essential Safety and Operational Guidance for 2-Bromo-4-iodobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of 2-Bromo-4-iodobenzoic acid. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a halogenated aromatic compound that should be handled with care. Based on data from similar compounds, it is presumed to be a solid that can cause skin and eye irritation.[1][2][3] Inhalation or ingestion of the dust may be harmful.[1][4] Therefore, a comprehensive PPE strategy is mandatory.
Summary of Required Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields. A face shield should be worn in conjunction with goggles when there is a risk of splashing or dust generation.[4][5][6][7] | To protect eyes from dust particles and potential splashes. A face shield offers a broader barrier of protection for the entire face.[4][5] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[4] Check manufacturer's compatibility data. | To prevent skin contact with the chemical, which can cause irritation.[1][2] |
| Body Protection | A lab coat is standard. For larger quantities or where significant dust may be generated, a chemical-resistant apron or coveralls are recommended.[4][6][7] | To protect skin and personal clothing from contamination.[4] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator with the appropriate particulate filter should be used if handling outside of a fume hood or if dust generation is likely.[4][8] | To prevent inhalation of harmful dust particles.[4][9] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for minimizing risk.
Step 1: Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the chemical in a cool, dry, and well-ventilated area.[2][8][10]
-
Segregate from incompatible materials, particularly strong bases and oxidizing agents.
-
Ensure the storage area is clearly labeled with the appropriate hazard warnings.
Step 2: Handling and Use
-
All handling of this compound that may generate dust must be conducted in a certified chemical fume hood.[5][9][11]
-
Before starting work, ensure that an eyewash station and an emergency shower are readily accessible.[5][7][8]
-
Wash hands and face thoroughly after handling the material.[1][8]
-
Avoid eating, drinking, or smoking in the work area.[1]
Step 3: Accidental Release Measures
-
In case of a spill, evacuate the area and prevent the spread of dust.
-
Wear the appropriate PPE, including respiratory protection, before attempting to clean up.
-
Carefully sweep up the solid material and place it into a designated, labeled hazardous waste container.[8] Avoid generating dust.
-
Ventilate the area after cleanup is complete.
Step 4: First Aid Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][5][8]
-
Skin Contact: Remove contaminated clothing and wash the affected skin with soap and water for at least 15 minutes. If irritation persists, seek medical attention.[1][5][8]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[2][8]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][8]
Disposal Plan
As a halogenated organic compound, this compound must be disposed of as hazardous waste.
-
Waste Collection: All waste containing this chemical, including contaminated consumables (e.g., weigh boats, gloves), must be collected in a designated and clearly labeled hazardous waste container.[11]
-
Labeling: The waste container must be labeled as "Hazardous Waste" and include the full chemical name: "this compound".[11]
-
Segregation: Halogenated organic waste must be kept separate from non-halogenated waste streams.[11][12]
-
Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.[11] Incineration is a common disposal method for halogenated compounds.[13]
Experimental Workflow Visualization
The following diagram illustrates the standard operating procedure for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. oshatrainingschool.com [oshatrainingschool.com]
- 5. 8.9 Corrosives | Environment, Health and Safety [ehs.cornell.edu]
- 6. coactionspecialty.safetynow.com [coactionspecialty.safetynow.com]
- 7. Managing Corrosive Substances: Safety Protocols for Businesses [denios.ca]
- 8. fishersci.com [fishersci.com]
- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 11. benchchem.com [benchchem.com]
- 12. bucknell.edu [bucknell.edu]
- 13. researchgate.net [researchgate.net]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
